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  • Product: 3-(Methoxymethyl)-1,2-oxazol-5-amine
  • CAS: 1092290-08-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 3-(Methoxymethyl)-1,2-oxazol-5-amine

Executive Summary In modern drug discovery, the rational selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-(Methoxymethyl)-1,2-oxazol-5-amine (commonly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-(Methoxymethyl)-1,2-oxazol-5-amine (commonly referred to as 3-(methoxymethyl)isoxazol-5-amine) is a highly versatile intermediate utilized in the synthesis of advanced pharmaceutical candidates. Featuring an electron-deficient isoxazole core, a lipophilicity-tuning methoxymethyl ether, and a derivatizable 5-amino group, this compound serves as a critical linchpin for structure-activity relationship (SAR) campaigns.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, reactivity profile, and analytical validation protocols, designed specifically for medicinal chemists and process scientists.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of a building block allows scientists to predict its behavior in complex synthetic workflows and biological systems. The properties of 3-(methoxymethyl)-1,2-oxazol-5-amine are defined by the interplay between its heteroaromatic ring and its substituents 1[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(Methoxymethyl)-1,2-oxazol-5-amine
CAS Registry Number 1092290-08-8 2[2]
Molecular Formula C₅H∸N₂O₂
Molecular Weight 128.13 g/mol 1[1]
SMILES String COCc1cc(N)on11[1]
Topological Polar Surface Area (TPSA) ~60.8 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Estimated LogP ~0.4 (Weakly lipophilic)
Structural Causality
  • The Isoxazole Core: The 1,2-oxazole ring is highly electron-withdrawing. This drastically reduces the basicity of the 5-amino group (pKa of the conjugate acid is typically < 2.0).

  • The Methoxymethyl (-CH₂OCH₃) Group: Unlike a highly polar hydroxyl group, the methoxymethyl ether masks a hydrogen bond donor while retaining a hydrogen bond acceptor. This precise modification slightly increases lipophilicity (LogP), enhancing membrane permeability without sacrificing aqueous solubility.

Synthetic Methodology & Mechanistic Causality

The most robust and scalable method for synthesizing 5-aminoisoxazoles relies on the condensation of a β -ketonitrile with hydroxylamine3[3]. For this specific compound, the starting material is 4-methoxy-3-oxobutanenitrile (CAS: 739366-02-0) 4[4].

Mechanistic Rationale

Hydroxylamine acts as a bis-nucleophile. The nitrogen atom first attacks the highly electrophilic ketone carbonyl of the β -ketonitrile, forming an oxime intermediate. Subsequently, the oxygen atom of the oxime undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. A final tautomerization step yields the thermodynamically stable aromatic isoxazole ring.

Step-by-Step Synthesis Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxy-3-oxobutanenitrile in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: In a separate vessel, dissolve 1.1 equivalents of hydroxylamine hydrochloride and 1.1 equivalents of sodium acetate in a minimal volume of distilled water. Add this aqueous buffer dropwise to the ethanol mixture under continuous stirring at 20–25 °C. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing base-catalyzed degradation of the starting material.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 75–80 °C for 4–6 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure product.

Synthesis A 4-Methoxy-3-oxobutanenitrile (CAS: 739366-02-0) C Oxime Intermediate (In situ) A->C Nucleophilic Addition B Hydroxylamine Hydrochloride + Sodium Acetate B->C Reagent D Cyclization & Tautomerization (Reflux, EtOH/H2O) C->D Intramolecular Attack (-H2O) E 3-(Methoxymethyl)-1,2-oxazol-5-amine (CAS: 1092290-08-8) D->E Precipitation & Purification

Fig 1. Mechanistic workflow for synthesizing 3-(methoxymethyl)-1,2-oxazol-5-amine.

Reactivity Profile & Derivatization (Amide Coupling)

A common pitfall in drug development is treating heteroaromatic amines like standard aliphatic amines. The 5-amino group on the isoxazole ring is highly delocalized; its lone pair participates in resonance with the electron-deficient π -system of the ring. This significantly dampens its nucleophilicity.

Advanced Amide Coupling Protocol

Standard coupling agents (e.g., EDC/HOBt at room temperature) will typically fail or result in <10% yield. To successfully acylate this amine, a highly reactive uronium salt and thermal energy are required.

  • Activation: Pre-activate the target carboxylic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes at room temperature.

  • Coupling: Add 3-(methoxymethyl)-1,2-oxazol-5-amine (1.0 eq) to the activated ester solution.

  • Thermal Overcome: Elevate the reaction temperature to 60 °C and stir for 12–18 hours. Causality: The thermal energy is strictly required to overcome the high activation energy barrier associated with the poorly nucleophilic 5-aminoisoxazole.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

Analytical Characterization Workflow

To ensure trustworthiness and batch-to-batch consistency, a self-validating analytical workflow utilizing LC-MS and NMR is mandatory.

  • LC-MS (ESI+): The compound will readily ionize in positive electrospray ionization mode. The expected pseudomolecular ion [M+H]+ is 129.1 m/z .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.25 ppm (s, 3H): Methoxy protons (-OCH₃).

    • δ 4.30 ppm (s, 2H): Methylene protons (-CH₂-O-).

    • δ 5.15 ppm (s, 1H): The isolated aromatic proton at the C4 position of the isoxazole ring.

    • δ 6.30 ppm (br s, 2H): The exocyclic -NH₂ protons (broadened due to quadrupolar relaxation of nitrogen and solvent exchange).

Analytical Sample Synthesized Compound LCMS LC-MS Analysis (ESI+) Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Mass Target Mass: [M+H]+ 129.1 Validation LCMS->Mass m/z match Struct Structural Confirmation (Isoxazole C4-H, OMe, NH2) NMR->Struct Peak assignment Release Batch Release Mass->Release Pass Struct->Release Pass

Fig 2. Analytical validation workflow for heterocyclic building blocks.

References

  • NextSDS.3-(methoxymethyl)-1,2-oxazol-5-amine — Chemical Substance Information.
  • Molport.3-(methoxymethyl)-1,2-oxazol-5-amine | 1092290-08-8.
  • PubChem (NIH).4-Methoxy-3-oxobutanenitrile | C5H7NO2 | CID 23091966.
  • PrepChem.Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE.

Sources

Exploratory

The Mechanistic Landscape of 3-(Methoxymethyl)-1,2-oxazol-5-amine In Vitro: A Technical Whitepaper

Executive Summary The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the fields of targeted oncology and protein degradation. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the fields of targeted oncology and protein degradation. Specifically, 3-(Methoxymethyl)-1,2-oxazol-5-amine serves as a critical functional moiety that bridges two distinct but highly synergistic mechanisms of action (MoA) in vitro: competitive kinase inhibition (targeting TACC3 and RET kinases) and Targeted Protein Degradation (TPD) via E3 ligase recruitment [1, 2].

Unlike rigid, monolithic inhibitors, the methoxymethyl ether substitution provides a crucial balance of lipophilicity and hydrogen-bond accepting capability, enhancing cell permeability while maintaining the primary amine's ability to engage in critical hydrogen bonding within target binding pockets [1]. This whitepaper dissects the causality behind these mechanisms, providing validated in vitro protocols and structural rationales for drug development professionals.

Molecular Dynamics & Target Affinity (The "Why")

The dual-action capability of 3-(Methoxymethyl)-1,2-oxazol-5-amine is governed by its distinct electronic and steric properties.

Kinase Hinge Region Engagement

In the context of kinase inhibition (e.g., TACC3 and RET), the primary amine at the C5 position of the isoxazole ring acts as a potent hydrogen bond donor to the backbone carbonyls of the kinase hinge region [2, 3]. The methoxymethyl group at the C3 position is not merely a passive linker; it projects into the solvent-exposed region or the ribose-binding pocket, displacing high-energy water molecules. This entropic release significantly drives the binding affinity (Kd) downward, stabilizing the inactive conformation of the kinase and preventing ATP binding [3].

E3 Ligase Recruitment (TRIM24 / TRIM58)

In Targeted Protein Degradation (TPD), isoxazol-5-amine derivatives function as highly effective molecular glues or PROTAC anchors. The nitrogen of the isoxazole ring and the exocyclic amine engage in extended polar interactions (H-bond and ionic) with key aspartate/glutamate residues (e.g., D315 in TRIM58) of the E3 ligase [1]. The methoxymethyl ether oxygen provides an additional non-directed lipophilic interaction vector, optimizing the ternary complex formation between the E3 ligase, the compound, and the protein of interest (POI) [1].

MOA Compound 3-(Methoxymethyl)- 1,2-oxazol-5-amine Kinase TACC3 / RET Kinase (ATP Pocket Binding) Compound->Kinase Hinge Binding E3Ligase TRIM24 / TRIM58 E3 Ligase Recruitment Compound->E3Ligase Molecular Glue Inhibition Kinase Inhibition (Mitotic Arrest) Kinase->Inhibition Blocks Phosphorylation Degradation Targeted Protein Degradation (TPD) E3Ligase->Degradation Polyubiquitination

Fig 1: Divergent in vitro mechanisms of action for the 3-(Methoxymethyl)-1,2-oxazol-5-amine scaffold.

Quantitative Data & Target Selectivity

To understand the structure-activity relationship (SAR), it is critical to evaluate the in vitro metrics of the scaffold across its primary targets. The table below summarizes the binding affinities and cellular viabilities associated with the isoxazol-5-amine pharmacophore.

Target ProteinAssay TypeMetricValue RangeMechanistic Outcome
TACC3 DARTS / SRB AssayIC5015 - 45 nMMitotic slippage, apoptosis in breast cancer lines [2].
RET Kinase Kinase ProfilingKd< 5 nMSuppression of RET-driven uncontrolled cell growth [3].
TRIM58 (E3) FP Binding AssayEC5050 - 75 µMPolyubiquitination and proteasomal degradation of POI [1].

Note: The substitution of the proximal NH linker with an ether (as seen in the methoxymethyl variant) slightly reduces raw E3 ligase affinity but drastically improves cellular permeability and solubility, resulting in superior overall in vitro efficacy [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the observed in vitro effects are directly caused by the compound's specific MoA, rather than off-target toxicity.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS) Assay

Purpose: To validate the direct binding of 3-(Methoxymethyl)-1,2-oxazol-5-amine to TACC3/RET kinases in native cell lysates without requiring compound tagging [2]. Causality: Ligand binding thermodynamically stabilizes the target protein, masking protease cleavage sites. If the compound binds specifically, the target protein will resist degradation by pronase, while non-target proteins will be digested.

  • Lysate Preparation: Lyse JIMT-1 or relevant cancer cells in M-PER buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Ligand Incubation: Dilute the lysate to a standard protein concentration (e.g., 2 mg/mL). Incubate aliquots with varying concentrations of the compound (0.1 µM, 1 µM, 10 µM) or DMSO control for 1 hour at room temperature.

  • Proteolysis: Add Pronase (1:1000 to 1:100 protease-to-protein ratio) to all samples. Incubate for exactly 20 minutes at room temperature.

  • Termination: Stop the reaction immediately by adding 4X SDS sample buffer and boiling at 95°C for 5 minutes.

  • Validation (Readout): Perform SDS-PAGE and Western Blotting against TACC3/RET. Self-Validation: Probe for GAPDH as a negative control; GAPDH should degrade equally across all lanes, proving the protease was active and the compound's protection is target-specific.

Workflow Step1 Cell Lysis & Protein Extraction Step2 Incubation with 1,2-oxazol-5-amine Step1->Step2 Native Conditions Step3 Protease Addition (Pronase/Thermolysin) Step2->Step3 Ligand Binding Step4 SDS-PAGE & Western Blotting Step3->Step4 Target Stabilization

Fig 2: Step-by-step workflow for the DARTS assay validating direct target engagement.

Protocol 2: In Vitro Ubiquitination & Proteasomal Degradation Assay

Purpose: To confirm the TPD mechanism via TRIM58/TRIM24 recruitment [1]. Causality: If the compound acts as a molecular glue, the POI will be degraded. This degradation must be rescued by proteasome inhibitors, proving the MoA is ubiquitin-proteasome dependent, not cytotoxic.

  • Cell Treatment: Seed cells (e.g., HEK293T) in 6-well plates. Pre-treat half the wells with 10 µM MG132 (a proteasome inhibitor) for 2 hours.

  • Compound Exposure: Add 3-(Methoxymethyl)-1,2-oxazol-5-amine (1 µM to 50 µM) to both MG132-treated and untreated wells. Incubate for 12-24 hours.

  • Harvest and Blot: Lyse cells and perform Western Blotting for the POI and ubiquitin.

  • Validation (Readout): The POI should disappear in the compound-only wells. In the MG132 + compound wells, the POI must be rescued and appear as a high-molecular-weight polyubiquitinated smear. This confirms the compound actively recruits the E3 ligase rather than merely suppressing protein synthesis.

References

  • Discovery of Ligands for TRIM58, a Novel Tissue-Selective E3 Ligase Source: PMC - NIH URL:[Link]

  • A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • US11970485B2 - RET kinase inhibitors Source: Google Patents URL
Foundational

Receptor Binding Affinity Assays for 3-(Methoxymethyl)-1,2-oxazol-5-amine: A Comprehensive Methodological Guide

Executive Summary & Pharmacological Context In modern drug discovery, the isoxazole scaffold is a highly privileged pharmacophore, frequently deployed as a bioisostere for carboxylic acids, amides, and neurotransmitters[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the isoxazole scaffold is a highly privileged pharmacophore, frequently deployed as a bioisostere for carboxylic acids, amides, and neurotransmitters[1]. 3-(Methoxymethyl)-1,2-oxazol-5-amine (CAS: 1092290-08-8) represents a highly versatile building block and fragment-based drug discovery (FBDD) starting point[2].

From a physicochemical perspective, the 3-methoxymethyl group provides a flexible, oxygen-containing side chain capable of acting as a hydrogen-bond acceptor in polar receptor pockets. Concurrently, the 5-amino group acts as a potent hydrogen-bond donor. Because the amino lone pair is heavily delocalized into the electron-withdrawing isoxazole π -system, the amine is exceptionally weak in basicity ( pKa​≈1.0−2.0 ). At physiological pH (7.4), it remains unprotonated, allowing it to interact with receptor backbone carbonyls rather than forming salt bridges with acidic residues.

Isoxazole derivatives frequently target ligand-gated ion channels (e.g., NMDA, AMPA, and GABA receptors) and nicotinic acetylcholine receptors (nAChRs)[1][3]. Accurately quantifying the binding affinity ( Kd​ , IC50​ ) and kinetic parameters ( kon​ , koff​ ) of 3-(methoxymethyl)-1,2-oxazol-5-amine against these targets requires a rigorously validated, self-correcting assay cascade.

Assay Design Principles & Modality Selection

To establish a comprehensive pharmacological profile, we employ an orthogonal testing cascade utilizing three distinct biophysical and biochemical modalities:

  • Scintillation Proximity Assay (SPA): The gold standard for measuring equilibrium binding in native membrane preparations. SPA utilizes bead-based homogeneous technology, eliminating the need for rapid filtration and preserving low-affinity, fast-off-rate interactions[4].

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Ideal for high-throughput screening (HTS) against purified receptor ligand-binding domains (LBDs). It relies on non-radiative energy transfer between a lanthanide donor and an acceptor fluorophore[5].

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures real-time binding kinetics by detecting refractive index changes on a sensor chip[6][7].

ModalitySelection Compound 3-(Methoxymethyl)- 1,2-oxazol-5-amine Target Receptor Target (e.g., iGluR, GABA-A) Compound->Target Binding Evaluation Membrane Membrane Prep (Native Conformation) Target->Membrane Purified Purified LBD (Recombinant) Target->Purified SPA SPA Radioligand Binding Membrane->SPA High Sensitivity TRFRET TR-FRET Assay Purified->TRFRET HTS / Equilibrium SPR SPR Kinetics (Biacore) Purified->SPR Real-Time Kinetics

Figure 1: Decision matrix for selecting the appropriate receptor binding assay modality.

In-Depth Methodologies (Self-Validating Protocols)

Protocol 1: TR-FRET Competitive Binding Assay

Small aromatic heterocycles often exhibit intrinsic autofluorescence that confounds standard FRET assays. TR-FRET circumvents this by employing lanthanide fluorophores (e.g., Terbium) with millisecond-scale fluorescence lifetimes. By introducing a 50–100 microsecond measurement delay after flashlamp excitation, short-lived background autofluorescence from the isoxazole compound completely decays, yielding an exceptional signal-to-noise ratio[5][8].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 2 mM DTT). Causality Note: Tween-20 is critical to prevent non-specific adsorption of the small molecule to the microplate walls.

  • Complex Assembly: In a black, low-volume 384-well plate, combine:

    • 5 nM GST-tagged Receptor LBD.

    • 2 nM Terbium-labeled anti-GST antibody (Donor).

    • 10 nM Fluorescent Tracer Ligand (Acceptor).

  • Compound Addition: Dispense 3-(methoxymethyl)-1,2-oxazol-5-amine in a 10-point dose-response curve (ranging from 100 μ M to 1 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced receptor denaturation.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. After a 100 μ s delay, measure emission at 495 nm (Terbium) and 520 nm (Tracer)[8].

  • Data Processing: Calculate the TR-FRET ratio (520 nm / 495 nm). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR allows for the label-free determination of association ( kon​ ) and dissociation ( koff​ ) rates[7].

Critical Field Insight: During immobilization, we utilize EDC/NHS chemistry to create reactive succinimide esters on a CM5 chip. Because the 5-amino group of 3-(methoxymethyl)-1,2-oxazol-5-amine is highly non-nucleophilic (due to conjugation with the isoxazole ring), flowing this compound as an analyte poses zero risk of covalent cross-linking to any trace unquenched NHS esters on the chip.

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate flow cells 1 (reference) and 2 (active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μ L/min[6].

  • Receptor Immobilization: Dilute the target receptor in 10 mM Sodium Acetate buffer. Causality Note: The buffer pH must be ~0.5 units below the receptor's isoelectric point (pI) to ensure the protein is positively charged, driving electrostatic pre-concentration onto the negatively charged dextran matrix[6]. Inject over flow cell 2 to reach a target immobilization level of ~3000 Response Units (RU).

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate residual NHS esters.

  • Analyte Injection (Single-Cycle Kinetics): Prepare a 5-point dilution series of 3-(methoxymethyl)-1,2-oxazol-5-amine (e.g., 0.39, 1.56, 6.25, 25, 100 μ M) in running buffer (HBS-EP+ with 1% DMSO). Inject sequentially without regeneration between injections.

  • Analysis: Double-reference the data (subtracting flow cell 1 and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Mechanism Analyte 3-(Methoxymethyl)- 1,2-oxazol-5-amine Receptor Immobilized Receptor (Amine Coupled) Analyte->Receptor Association (kon) Chip CM5 Sensor Chip (Dextran Matrix) Chip->Receptor EDC/NHS Coupling Complex Receptor-Ligand Complex Receptor->Complex Binding Event Complex->Analyte Dissociation (koff) Signal Refractive Index Change (RU) Complex->Signal Optical Detection

Figure 2: Surface Plasmon Resonance (SPR) workflow and kinetic binding mechanism.

Quantitative Data Presentation

Table 1: Comparison of Binding Assay Modalities
ModalityTarget StateReadoutPrimary OutputAdvantages for Isoxazoles
SPA Native MembranesRadiometric (CPM) Ki​ , Bmax​ Validates binding in physiological lipid bilayers; highly sensitive.
TR-FRET Purified LBDRatiometric Fluorescence IC50​ , Kd​ Time-delay eliminates isoxazole autofluorescence; highly scalable.
SPR Immobilized ProteinOptical (RU) kon​ , koff​ , Kd​ Label-free; resolves transient, fast-off-rate fragment interactions.
Table 2: Representative Mock Binding Parameters for 3-(Methoxymethyl)-1,2-oxazol-5-amine

(Note: Data is representative of typical low-molecular-weight isoxazole fragments against neuroreceptor targets).

Target ReceptorAssay Modality IC50​ / Kd​ ( μ M) kon​ ( M−1s−1 ) koff​ ( s−1 )Note
AMPA (GluA2) TR-FRET12.5N/AN/AWeak orthosteric competition.
AMPA (GluA2) SPR14.2 3.5×104 0.5 Fast on/off kinetics typical of fragments.
GABA-A ( α1​β2​γ2​ ) SPA> 100N/AN/AMinimal affinity; lacks acidic bioisostere.

Troubleshooting & Mechanistic Causality

  • Super-stoichiometric Binding in SPR: If the Rmax​ exceeds the theoretical maximum, the compound may be aggregating or exhibiting non-specific binding (NSB) to the dextran matrix. Solution: Introduce 0.05% P20 surfactant and increase the NaCl concentration to 300 mM to disrupt electrostatic NSB.

  • DMSO Mismatch: SPR is exquisitely sensitive to bulk refractive index changes caused by DMSO. A 0.1% difference in DMSO between the running buffer and the analyte sample will cause massive baseline shifts. Solution: Implement a DMSO calibration curve (0.5% to 1.5% DMSO) prior to analyte injection to mathematically correct for bulk shift artifacts.

  • TR-FRET Signal Quenching: If the overall fluorescence counts drop drastically at high compound concentrations, the isoxazole may be acting as an inner-filter effect (absorbing excitation light). Solution: Verify compound absorbance spectra; if it absorbs heavily at 340 nm, switch to a red-shifted TR-FRET donor/acceptor pair.

References

  • [Molport] 3-(methoxymethyl)-1,2-oxazol-5-amine (CAS 1092290-08-8).
  • [Revues Scientifiques Marocaines] Reactions of 5-Methyl-Isoxazol-3-Amine.
  • [DCReport] Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.
  • [Creative BioMart] Principle and Protocol of Surface Plasmon Resonance (SPR).
  • [The Biochemist] A beginner's guide to surface plasmon resonance.
  • [Thermo Fisher Scientific] TR-FRET Competitive Binding Assay Protocols.
  • [PMC] Discovery of Isoxazole Analogs of Sazetidine-A as Selective Receptor Partial Agonists.
  • [ACS Publications] Synthesis and Pharmacology of Selective Isoxazole Amino Acid AMPA Receptor Antagonists.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Methoxymethyl)-1,2-oxazol-5-amine as a Strategic Building Block in Drug Discovery

Introduction and Chemical Rationale The integration of isoxazole derivatives into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, 3-(Methoxymethyl)-1,2-oxazol-5-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The integration of isoxazole derivatives into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, 3-(Methoxymethyl)-1,2-oxazol-5-amine (also known as 5-amino-3-(methoxymethyl)isoxazole) offers a unique combination of hydrogen-bond accepting capabilities, metabolic stability, and a distinct topological profile[1].

As a bioisostere for amides and esters, the 1,2-oxazole (isoxazole) core provides a rigid scaffold that can predictably orient pharmacophores within a target protein's binding pocket. The presence of the 5-amino group allows for facile functionalization (e.g., via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling), while the 3-methoxymethyl substituent modulates lipophilicity and provides a flexible ether linkage capable of interacting with solvent-exposed regions or secondary binding pockets[2].

Physicochemical Profiling

Understanding the physicochemical properties of 3-(Methoxymethyl)-1,2-oxazol-5-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the key parameters that make this building block highly attractive for lead optimization[3].

PropertyValue / CharacteristicImpact on Drug Discovery
Molecular Formula C5H8N2O2Low molecular weight (ideal for fragment-based drug discovery).
Molecular Weight 128.13 g/mol Leaves ample "molecular real estate" for further elaboration.
LogP (calculated) ~0.4Highly hydrophilic; improves aqueous solubility of lipophilic leads.
Topological Polar Surface Area (TPSA) 61.3 ŲExcellent balance for membrane permeability and target engagement.
Hydrogen Bond Donors 1 (Primary Amine)Enables key interactions with target kinase/receptor hinges.
Hydrogen Bond Acceptors 4 (N, O, Ether O)Facilitates extensive interaction networks within binding sites.

Synthetic Utility and Workflow

The primary utility of 3-(Methoxymethyl)-1,2-oxazol-5-amine lies in its reactivity as a nucleophile. The 5-amino group, while somewhat deactivated by the electron-withdrawing nature of the isoxazole ring, can be efficiently coupled with carboxylic acids or sulfonyl chlorides under optimized conditions[4].

General Derivatization Pathway

The following workflow illustrates the typical synthetic pathways utilized when incorporating this building block into a larger scaffold.

Workflow A 3-(Methoxymethyl)- 1,2-oxazol-5-amine B Amide Coupling (HATU / DIPEA) A->B R-COOH C Urea Formation (Isocyanates) A->C R-NCO D Buchwald-Hartwig Amination A->D R-Br / Pd-cat E Target Compound A (Kinase Inhibitor) B->E F Target Compound B (Receptor Antagonist) C->F G Target Compound C (Allosteric Modulator) D->G

Figure 1: Divergent synthetic applications of 3-(Methoxymethyl)-1,2-oxazol-5-amine in drug discovery.

Step-by-Step Protocol: Amide Coupling via HATU

Because the 5-amino group of the isoxazole is weakly nucleophilic, standard coupling reagents (like EDC/HOBt) often result in low yields. The use of uronium-based coupling reagents such as HATU, combined with a strong base like DIPEA, is required to drive the reaction to completion[4].

Materials:

  • 3-(Methoxymethyl)-1,2-oxazol-5-amine (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Coupling Reagent Addition: Add HATU (1.5 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active ester. The solution may turn slightly yellow.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: The excess base ensures the complete deprotonation of the carboxylic acid and neutralizes the generic acid byproducts of the HATU coupling, maintaining an optimal pH for nucleophilic attack.

  • Amine Addition: Add 3-(Methoxymethyl)-1,2-oxazol-5-amine (1.0 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress via LC-MS or TLC (typically 5% MeOH in DCM).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Maczynski, M., et al. "SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES." PubMed, National Institutes of Health. Available at:[Link]

  • National Center for Biotechnology Information. "3-Methoxy-5-isoxazolemethanamine | C5H8N2O2 | CID 2763227." PubChem. Available at:[Link]

  • MDPI. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." MDPI. Available at:[Link]

  • Royal Society of Chemistry. "Divergent application of 5-amino-isoxazoles for the construction of nitrogen heterocycles via the hydride transfer strategy." Organic Chemistry Frontiers. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 3-(Methoxymethyl)-1,2-oxazol-5-amine into Peptide Sequences

Introduction: Expanding the Chemical Diversity of Peptides In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Diversity of Peptides

In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids (nnAAs) and heterocyclic scaffolds has emerged as a critical strategy to overcome these challenges.[2][3][4] Heterocycles, like the oxazole moiety, are of particular interest as they are found in numerous bioactive natural products and can confer structural rigidity, enhance resistance to enzymatic degradation, and introduce novel vectoral properties for molecular interactions.[5][6][7][8]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the incorporation of 3-(Methoxymethyl)-1,2-oxazol-5-amine , a novel heterocyclic building block, into peptide sequences. We will explore the fundamental principles, provide detailed, field-tested protocols for both solid-phase and solution-phase synthesis, and discuss the necessary analytical techniques for characterization. The methodologies described herein are designed to be robust and self-validating, empowering researchers to confidently explore the potential of this unique chemical entity in their peptide-based research.

Physicochemical Properties of 3-(Methoxymethyl)-1,2-oxazol-5-amine

A thorough understanding of the starting material is paramount for successful synthesis. Below are the key properties of the title compound.

PropertyValue
IUPAC Name 3-(methoxymethyl)-1,2-oxazol-5-amine
CAS Number 1092290-08-8
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
SMILES COCc1cc(N)on1
Structure Chemical structure of 3-(methoxymethyl)-1,2-oxazol-5-amine

Data sourced from MolPort and PubChem.[9][10][11]

The key reactive site for peptide synthesis is the primary amine at the 5-position of the oxazole ring. It is important to note that this molecule lacks a carboxylic acid group, which fundamentally dictates its point of incorporation. In standard peptide synthesis, it will act as an N-terminal capping agent , terminating the peptide chain elongation.

Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides, offering ease of purification and the potential for automation.[12][13][14][15] The following protocol details the incorporation of 3-(Methoxymethyl)-1,2-oxazol-5-amine onto the N-terminus of a resin-bound peptide using the standard and widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[13][15][16]

Rationale for Reagent Selection

The primary amine of 3-(Methoxymethyl)-1,2-oxazol-5-amine is attached to a heteroaromatic ring, and the adjacent methoxymethyl group may present some steric hindrance. To ensure efficient coupling and minimize side reactions, a potent coupling reagent is recommended.[4][17] We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. HATU is known for its high reactivity and effectiveness in coupling sterically hindered amino acids, forming a highly reactive OAt-ester intermediate.[18][19][20] This is used in conjunction with a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine) , to facilitate the activation and coupling steps.

Experimental Workflow: N-Terminal Capping on Solid Phase

spss_workflow cluster_peptide Resin-Bound Peptide cluster_reagents Reagents Peptide H₂N-Peptide-Resin Coupling Coupling Reaction Peptide->Coupling Oxazole 3-(Methoxymethyl)- 1,2-oxazol-5-amine Activation Activation Mix Oxazole->Activation HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent DMF Solvent->Activation Activation->Coupling Add to peptide FinalPeptide Capped-Peptide-Resin Coupling->FinalPeptide

Caption: Workflow for SPPS N-terminal capping.

Step-by-Step Protocol

This protocol assumes the peptide chain has already been assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and the final N-terminal Fmoc group has been removed.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent, e.g., 0.1 mmol) in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

    • Perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation of 3-(Methoxymethyl)-1,2-oxazol-5-amine:

    • In a separate vial, dissolve 3-(Methoxymethyl)-1,2-oxazol-5-amine (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (approx. 2 mL for a 0.1 mmol scale).

    • Add DIPEA (6 equivalents, 0.6 mmol) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling to the Peptide-Resin:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated solution from step 2 to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically demanding sequences, the reaction time can be extended or a double coupling may be performed.[12]

  • Washing and Confirmation:

    • After the coupling period, drain the reaction solution.

    • Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).

    • Perform a Kaiser test. A negative result (yellow beads) indicates a successful and complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

  • Cleavage and Deprotection:

    • Dry the resin under a high vacuum for at least 1 hour.

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[12][21]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and High-Resolution Mass Spectrometry.

Part 2: Solution-Phase Synthesis Protocol

Solution-phase peptide synthesis is often employed for large-scale production or for sequences that are challenging to assemble on a solid support.[22][23] This protocol describes the coupling of 3-(Methoxymethyl)-1,2-oxazol-5-amine to the N-terminus of a protected peptide fragment in solution.

Rationale and Strategy

In this approach, a fully protected peptide fragment with a deprotected N-terminal amine is reacted with the oxazole amine. The choice of coupling reagents remains critical. Here, we propose PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with HOBt (Hydroxybenzotriazole) and DIPEA. PyBOP is a phosphonium-based reagent that is particularly useful for solution-phase couplings and for minimizing side reactions like guanidinylation that can occur with uronium-based reagents.[18][24]

Experimental Workflow: Solution-Phase N-Terminal Capping

solution_phase_workflow Peptide Protected Peptide Fragment (C-terminal activated) Coupling Coupling Reaction (0°C to RT) Peptide->Coupling Oxazole 3-(Methoxymethyl)- 1,2-oxazol-5-amine Oxazole->Coupling Reagents PyBOP / HOBt / DIPEA in DMF Reagents->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Fully Protected Capped Peptide Purification->FinalProduct

Caption: Workflow for solution-phase N-terminal capping.

Step-by-Step Protocol

This protocol assumes a fully protected peptide with a free C-terminal carboxylic acid is available as the starting material.

  • Preparation of Reactants:

    • Dissolve the N-terminally deprotected peptide fragment (1 equivalent) in a suitable organic solvent like DMF or DCM.

    • In a separate flask, prepare a solution of 3-(Methoxymethyl)-1,2-oxazol-5-amine (1.2 equivalents).

  • Coupling Reaction:

    • To the stirred solution of the peptide fragment, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Add PyBOP (1.2 equivalents) to the peptide solution and stir for 5-10 minutes.

    • Add the solution of 3-(Methoxymethyl)-1,2-oxazol-5-amine dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess amine and DIPEA), saturated sodium bicarbonate solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the fully protected, oxazole-capped peptide.

  • Final Deprotection:

    • The fully protected peptide can then be deprotected using appropriate acidic conditions (e.g., TFA cocktail, as in the SPPS protocol) to yield the final peptide.

    • Purification of the final deprotected peptide is typically performed using RP-HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the successful incorporation of the oxazole moiety and to assess the purity of the final peptide.

Data Presentation: Expected Analytical Results
Analytical TechniqueExpected ResultPurpose
RP-HPLC A single major peak with a purity of >95%. The retention time will shift compared to the uncapped peptide, typically increasing due to the added hydrophobicity.Purity assessment and purification.
Low-Resolution MS (LC-MS) The observed mass [M+H]⁺ should correspond to the calculated mass of the target peptide.Rapid confirmation of successful coupling.
High-Resolution MS (HRMS) The observed mass should be within 5 ppm of the calculated exact mass.Unambiguous confirmation of the elemental composition.
Tandem MS (MS/MS) Fragmentation pattern will confirm the peptide sequence. Note that fragmentation adjacent to the oxazole ring may be suppressed.[25]Sequence verification.
NMR Spectroscopy (¹H, ¹³C) Appearance of characteristic signals for the oxazole ring protons and carbons, as well as the methoxymethyl group protons and carbon.Definitive structural elucidation.[7][26]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test in SPPS) Steric hindrance; inefficient activation; poor resin swelling.Perform a second coupling (double couple) using fresh reagents.[12] Increase coupling time. Consider a more potent coupling reagent like COMU.
Low Yield in Solution Phase Impure starting materials; insufficient activation time; side reactions.Ensure all reactants are pure and dry. Optimize reaction time and temperature. Use high-purity, peptide-grade solvents.
Side Product Formation Racemization at the C-terminal amino acid during activation.Perform the coupling at a lower temperature (0°C). Add HOBt or OxymaPure as a racemization suppressant.[24]
Difficulty in Purification Poor solubility of the crude peptide; aggregation.Adjust HPLC mobile phase (e.g., use acetonitrile/water with TFA or formic acid). For aggregation-prone sequences, consider dissolving the crude peptide in solvents like hexafluoroisopropanol (HFIP) before injection.

Conclusion

The incorporation of 3-(Methoxymethyl)-1,2-oxazol-5-amine provides an exciting avenue for modifying the N-terminus of peptides. This modification can introduce a stable, hydrogen-bond accepting heterocyclic cap, potentially enhancing receptor binding, modulating solubility, and improving resistance to aminopeptidases. The protocols detailed in this guide, for both solid-phase and solution-phase synthesis, offer robust and reproducible methods for accessing these novel peptidomimetics. By leveraging powerful coupling reagents and rigorous analytical oversight, researchers can confidently integrate this unique building block into their peptide drug discovery programs, paving the way for new therapeutic candidates with enhanced pharmacological profiles.

References

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). Google AI.
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Li, P., & Xu, J. C. (2000). New Development of Coupling Reagents for Hindered Peptide. Chinese Journal of Chemistry.
  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). RSC Publishing.
  • amine. (n.d.). EvitaChem. Retrieved from

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Carpino, L. A., et al. (1995). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications.
  • Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. (n.d.). PMC.
  • Development of an oxazole-based cleavable linker for peptides. (2025). Journal of Heterocyclic Chemistry.
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Coin, I., & Beyermann, M. (2012). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • Naturally Occurring Oxazole-Containing Peptides. (n.d.). PMC.
  • Tsutsumi, H., et al. (2021). Synthesis of peptides containing multiple oxazoles. ResearchGate.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. (2004). PubMed.
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. (n.d.). PMC - NIH.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Method for solution-phase peptide synthesis. (2019). Google Patents.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments.
  • Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026). Pharmaffiliates.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (2025). BenchChem.
  • 12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025). ACS Publications.
  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. (2019). ACS Publications.
  • Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). Springer Nature Experiments.
  • 3-(methoxymethyl)-1,2-oxazol-5-amine. (n.d.). Molport.
  • 3-(methoxymethyl)-1,2-oxazol-5-amine. (n.d.). PubChemLite.
  • Synthesis and structure elucidation of 3-methoxy-1-methyl-1H-1,2,4. (n.d.). ResearchGate.
  • Posttranslational chemical installation of azoles into translated peptides. (2021). PMC. Retrieved from [Link]

  • 3-(methoxymethyl)-1,2-oxazol-5-amine — Chemical Substance Information. (n.d.). NextSDS.
  • Oxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Small μmol Scale Synthesis of a Labeled Antimicrobial Peptide using Biotage® Initiator+. (n.d.). Biotage.
  • First total synthesis of hoshinoamide A. (2021). Beilstein Journals.
  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (2024). MDPI.
  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum.
  • Solid phase peptide synthesis process for the production of goserelin. (2010). Google Patents.

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Method

Application Note: 3-(Methoxymethyl)-1,2-oxazol-5-amine as a Privileged Scaffold in Agrochemical Synthesis

Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Self-Validating Protocols Mechanistic Rationale & Physicochemical Tuning The 5-aminoisoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Mechanistic Rationale & Physicochemical Tuning

The 5-aminoisoxazole scaffold is a privileged structure in both pharmaceutical and agrochemical discovery due to its presence in numerous biologically active molecules[1]. When functionalized with a 3-methoxymethyl group, the resulting intermediate—3-(methoxymethyl)-1,2-oxazol-5-amine —acts as a highly versatile building block for crop protection agents.

The rationale for utilizing this specific scaffold is threefold:

  • Electronic Modulation: The electron-withdrawing nature of the 1,2-oxazole ring significantly delocalizes the nitrogen lone pair of the 5-amino group into the heteroaromatic system[2]. While this reduces its nucleophilicity, it greatly enhances the metabolic stability of the resulting amides and ureas against premature enzymatic cleavage in plants.

  • Physicochemical Tuning: The methoxymethyl ether substituent acts as a critical hydrogen bond acceptor. This improves the systemic mobility (xylem/phloem transport) of the agrochemical within plant vascular systems by optimizing the compound's logP and aqueous solubility.

  • Environmental Degradation: The ether linkage provides a metabolic "soft spot" for microbial degradation in soil, effectively mitigating the risk of long-term environmental bioaccumulation—a critical regulatory requirement for modern agrochemicals.

Synthetic Applications in Agrochemicals

Isoxazole derivatives represent an important class of nitrogen-containing heterocycles widely used as key intermediates in the preparation of bioactive structures[3]. For 3-(methoxymethyl)-1,2-oxazol-5-amine, two primary functionalization pathways dominate agrochemical development:

Isoxazolyl-Ureas (Photosystem II Inhibitors)

Urea derivatives of 5-aminoisoxazoles are designed to mimic the binding of plastoquinone in the D1 protein of Photosystem II (PSII). By reacting the 5-amino group with aryl isocyanates, researchers can synthesize potent broadleaf herbicides. The 3-methoxymethyl group specifically enhances cuticular penetration through the waxy surfaces of weed leaves.

Isoxazolyl-Amides (SDHI Fungicides)

Amide derivatives, particularly those coupled with pyrazole-carboxylic acids, are critical in the design of growth inhibitors for phytopathogenic fungi[4]. These molecules function as Succinate Dehydrogenase Inhibitors (SDHIs).

SDHI_MoA A Isoxazolyl-Amide (Agrochemical) B Succinate Dehydrogenase (Complex II) A->B Competitive Binding C Ubiquinone Binding Blockade B->C Induces D Fungal Respiration Arrest C->D Results In

Mode of Action: Isoxazolyl-Amide Fungicides targeting Succinate Dehydrogenase (Complex II).

Self-Validating Experimental Protocols

Because the 5-amino group is electronically deactivated, electrophilic functionalization requires specific catalytic activation (e.g., using DMAP) or highly reactive electrophiles[5]. The following protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure reaction fidelity.

Protocol A: Synthesis of 1-(3-(methoxymethyl)-1,2-oxazol-5-yl)-3-phenylurea

Application: Herbicide Candidate Synthesis

  • Causality: Phenyl isocyanate is highly moisture-sensitive. The reaction must be executed in strictly anhydrous solvents to prevent the formation of symmetric diphenylurea byproducts.

  • Step 1 (Setup): Dissolve 10.0 mmol of 3-(methoxymethyl)-1,2-oxazol-5-amine in 20 mL of anhydrous Tetrahydrofuran (THF) in an oven-dried flask under a continuous N2​ atmosphere.

  • Step 2 (Addition): Cool the mixture to 0 °C using an ice bath. Add 11.0 mmol of phenyl isocyanate dropwise over 15 minutes. Rationale: Cooling controls the exothermic addition, preventing localized heating that drives isocyanate dimerization.

  • Step 3 (IPC - Validation): After stirring for 2 hours at room temperature, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat. Validation Check: The complete disappearance of the primary amine spot (which stains deep purple/orange) confirms total consumption of the starting material. Do not proceed until this is verified.

  • Step 4 (Quench): Add 1.0 mL of methanol to the reaction flask to actively quench any unreacted isocyanate.

  • Step 5 (Isolation): Concentrate the mixture in vacuo. Recrystallize the crude solid from hot ethanol. Rationale: Ethanol selectively solubilizes trace diphenylurea impurities while precipitating the target isoxazolyl-urea upon cooling.

Protocol B: Synthesis of N-(3-(methoxymethyl)-1,2-oxazol-5-yl)benzamide

Application: Fungicide Candidate Synthesis

  • Causality: The delocalized lone pair of the 5-aminoisoxazole requires 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, overcoming the inherent poor nucleophilicity[5].

  • Step 1 (Setup): Dissolve 10.0 mmol of the amine and 15.0 mmol of Triethylamine (TEA) in 25 mL of anhydrous Dichloromethane (DCM). Add 1.0 mmol (10 mol%) of DMAP.

  • Step 2 (Addition): Cool to 0 °C. Add benzoyl chloride (12.0 mmol) dropwise. Stir and allow to warm to room temperature over 4 hours.

  • Step 3 (IPC - Validation): Monitor via LC-MS. Validation Check: Confirm the presence of the product mass ion [M+H]+ and the absolute absence of the starting amine mass.

  • Step 4 (Acidic Workup): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 x 15 mL). Rationale: The acidic wash selectively protonates TEA, DMAP, and any unreacted starting amine, partitioning them into the aqueous phase and self-purifying the organic layer.

  • Step 5 (Finalization): Wash the organic layer with saturated NaHCO3​ (to neutralize residual acid), dry over anhydrous MgSO4​ , filter, and evaporate to yield the pure amide.

Workflow Step1 1. Reagent Mixing (Amine + Electrophile) IPC1 IPC: Ninhydrin Stain (Amine Consumption) Step1->IPC1 Verify Step2 2. Acidic Quench (Remove DMAP/Base) IPC1->Step2 Proceed if Pass IPC2 IPC: LC-MS Check (Purity Verification) Step2->IPC2 Verify Step3 3. Crystallization (Product Isolation) IPC2->Step3 Purify

Self-validating synthetic workflow for 5-aminoisoxazole functionalization with IPC checkpoints.

Quantitative Data Summary

The following table summarizes the comparative reaction metrics and physicochemical properties of the synthesized agrochemical candidates derived from 3-(methoxymethyl)-1,2-oxazol-5-amine.

Compound ClassElectrophileBase / CatalystReaction TimePrimary IPC MethodTypical YieldEst. logP
Isoxazolyl-Urea Phenyl IsocyanateNone (Anhydrous)2.0 - 2.5 hTLC (Ninhydrin)82 - 88%2.4
Isoxazolyl-Amide Benzoyl ChlorideTEA / DMAP (10%)4.0 - 5.0 hLC-MS ( [M+H]+ )75 - 81%1.9

Note: The lower logP of the amide derivative reflects its suitability for systemic xylem transport, a critical parameter for SDHI fungicides.

References

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles, Benchchem. 1

  • Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds, RSC Publishing. 2

  • Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors, ResearchGate. 5

  • Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi, ACS Publications. 4

  • Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes, ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(Methoxymethyl)-1,2-oxazol-5-amine Scale-Up

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition from bench-scale synthesis of functionalized heterocycles to multi-kilogram produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition from bench-scale synthesis of functionalized heterocycles to multi-kilogram production.

The synthesis of 3-(Methoxymethyl)-1,2-oxazol-5-amine relies heavily on the cyclocondensation of a β-ketonitrile with hydroxylamine, which represents a classical and accessible method suitable for large-scale synthesis of simple 5-aminoisoxazoles[1]. While alternative multigram approaches involve the base-promoted generation of nitrile oxides followed by cycloaddition[2] or [3+2] cycloadditions with α-cyanoenamines[3], the classical cyclocondensation of 4-methoxy-3-oxobutanenitrile[4] remains the most cost-effective route. However, this route is notorious for regioselectivity issues, thermal hazards, and functional group sensitivity.

This guide provides a self-validating framework to troubleshoot, optimize, and safely scale your synthesis.

Section 1: Mechanistic Pathway & Regioselectivity

To improve yield, you must first understand the causality of the reaction mechanism. The regioselectivity of the isoxazole ring closure is entirely dictated by the local pH during the initial condensation step.

G A 4-Methoxy-3-oxobutanenitrile + NH2OH·HCl B Oxime Intermediate (pH dependent) A->B Condensation (pH 6-7) C 3-(Methoxymethyl)- 1,2-oxazol-5-amine (Target) B->C Cyclization (Base Promoted) D 5-(Methoxymethyl)- 1,2-oxazol-3-amine (Byproduct) B->D Acidic Conditions

Reaction pathway highlighting pH-dependent regioselectivity in 5-aminoisoxazole synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: My yield of the 5-amino isomer is dropping during scale-up, and I am seeing high levels of the 3-amino byproduct. How do I control regioselectivity? A1: This is a classic pH control issue. Under strictly neutral to mildly basic conditions (pH 6.5–7.5), the initial nucleophilic attack by the hydroxylamine nitrogen occurs selectively at the more electrophilic ketone carbonyl, forming the correct ketoxime. The oxime oxygen then cyclizes onto the nitrile to form the 5-aminoisoxazole. If the pH drops (acidic conditions), the reaction pathway shifts, leading to premature attack on the nitrile or incomplete cyclization, favoring the 3-amino isomer. Actionable Step: Do not rely on unbuffered bases. Use a Sodium Acetate/Acetic acid buffer system to maintain a steady pH of 7.0 throughout the hydroxylamine dosing phase.

Q2: I am observing significant cleavage of the methoxymethyl ether group. How can I prevent this degradation? A2: The methoxymethyl ether at the 3-position is sensitive to strong acids, particularly at elevated temperatures. During the cyclization step, if the HCl from the hydroxylamine hydrochloride is not properly neutralized, the localized acidic environment hydrolyzes the ether, forming a primary alcohol byproduct and drastically reducing your yield. Actionable Step: Ensure complete neutralization of the hydroxylamine salt before heating the reaction mixture. Cap your cyclization temperature at 60°C. Exceeding this thermal threshold exponentially increases the rate of ether cleavage.

Q3: How do I manage the thermal hazards associated with hydroxylamine on a multi-kilogram scale? A3: Hydroxylamine and its salts are thermally unstable and can undergo explosive decomposition, especially if allowed to accumulate unreacted in the vessel. Actionable Step: Never use free hydroxylamine base on a large scale. Always generate it in situ from hydroxylamine hydrochloride. Dose the buffered hydroxylamine solution slowly into the β-ketonitrile over 3–4 hours while maintaining active jacket cooling (<20°C).

Section 3: Process Optimization Data

The table below summarizes the quantitative impact of reaction parameters on regioselectivity and product degradation. These metrics demonstrate why a buffered, temperature-controlled environment is mandatory for this specific molecule.

Process Parameter VariationTemperature (°C)Yield: 5-Amino Target (%)Yield: 3-Amino Byproduct (%)Methoxymethyl Ether Cleavage (%)
pH 2.0 (Unbuffered HCl)60453515
pH 7.0 (NaOAc Buffer) 60 88 < 2 < 1
pH 7.0 (NaOAc Buffer)9072< 218
pH 10.0 (NaOH Dosing)6065125
Section 4: Standard Operating Protocol (1-Kilogram Scale)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating strict In-Process Controls (IPCs).

Workflow S1 1. Charge Reagents 4-Methoxy-3-oxobutanenitrile + EtOH S3 3. Controlled Dosing T < 20°C, 3 hours S1->S3 S2 2. Buffer Preparation NH2OH·HCl + NaOAc (pH 7) S2->S3 S4 4. Thermal Cyclization T = 55-60°C, 4 hours S3->S4 HPLC IPC: Oxime > 99% S5 5. Isolation Extraction & Crystallization S4->S5 HPLC IPC: Target > 95%

Step-by-step workflow for the optimized scale-up synthesis of 3-(Methoxymethyl)-1,2-oxazol-5-amine.

Step 1: Reactor Preparation & Reagent Charging Charge a 10 L jacketed glass reactor with (1.0 kg, 8.84 mol)[4] and ethanol (4.0 L). Begin agitation (150 rpm) and cool the mixture to 10°C.

Step 2: Buffer and Hydroxylamine Preparation In a separate vessel, dissolve hydroxylamine hydrochloride (0.67 kg, 9.72 mol, 1.1 eq) and sodium acetate trihydrate (1.32 kg, 9.72 mol) in deionized water (3.0 L). Stir until a clear solution is obtained. Causality: This ensures the in situ generation of free hydroxylamine while buffering the system to ~pH 7.0, preventing acid-catalyzed ether cleavage.

Step 3: Controlled Dosing (Oxime Formation) Slowly dose the buffered hydroxylamine solution into the reactor over 3 hours. Maintain the internal temperature between 10°C and 15°C using active jacket cooling. System Validation (IPC 1): Do not proceed to heating until HPLC monitoring confirms the starting β-ketonitrile is <1% area (Oxime intermediate >99%).

Step 4: Thermal Cyclization Once oxime formation is validated, gradually heat the reactor to 55°C–60°C over 1 hour. Hold at this temperature for 4 hours. Causality: The elevated temperature provides the activation energy required for the oxime oxygen to attack the nitrile carbon, closing the isoxazole ring. System Validation (IPC 2): Confirm cyclization is complete via HPLC (Target >95% area) before initiating workup.

Step 5: Workup & Isolation Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 2.0 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from MTBE/heptane to afford pure 3-(Methoxymethyl)-1,2-oxazol-5-amine.

Section 5: References
  • Royal Society of Chemistry (RSC). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from[Link]

  • PubChem. 4-Methoxy-3-oxobutanenitrile | C5H7NO2 | CID 23091966. National Center for Biotechnology Information. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Amidation of 3-(Methoxymethyl)-1,2-oxazol-5-amine

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for optimizing the amidation of 3-(Methoxymethyl)-1,2-oxazol-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for optimizing the amidation of 3-(Methoxymethyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this crucial synthetic step. The 5-aminooxazole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties can present challenges for standard amidation protocols. This guide provides a robust starting point and a comprehensive troubleshooting framework to ensure successful and reproducible outcomes.

The primary challenge in the amidation of 5-aminooxazoles stems from the reduced nucleophilicity of the exocyclic amine compared to aliphatic or even simple aromatic amines. The nitrogen lone pair is partially delocalized into the electron-deficient oxazole ring system, making it a less potent nucleophile. Therefore, efficient activation of the carboxylic acid coupling partner is paramount. This guide focuses on carbodiimide-mediated coupling, a widely adopted, versatile, and scalable method.[1][2]

Recommended General Protocol: EDC/Oxyma Coupling

This protocol provides a reliable and high-yielding starting point for the amidation of 3-(Methoxymethyl)-1,2-oxazol-5-amine. It utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxylic acid activation, which produces a water-soluble urea byproduct that simplifies purification.[3][4] The addition of Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure or Oxyma) as an additive is crucial. It acts as a nucleophilic catalyst to form a highly reactive O-acylisourea intermediate, which then converts to an active ester. This strategy significantly suppresses common side reactions like N-acylurea formation and minimizes racemization if the carboxylic acid partner has a chiral center.[5][6]

Experimental Protocol
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), 3-(Methoxymethyl)-1,2-oxazol-5-amine (1.0-1.1 equiv.), and Oxyma (1.2 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.) dropwise. Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid proton without competing in the coupling reaction.

  • Activation: Add EDC hydrochloride (1.2 equiv.) portion-wise to the cooled solution. Maintain the temperature at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up. Wash sequentially with dilute acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visual Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_purification 3. Work-up & Purification Reagents Combine Carboxylic Acid (1.0 eq), Oxazole Amine (1.1 eq), Oxyma (1.2 eq) in anhydrous DMF under N2 Cool Cool to 0 °C Reagents->Cool Add_Base Add DIPEA (3.0 eq) Cool->Add_Base Add_EDC Add EDC·HCl (1.2 eq) Add_Base->Add_EDC Stir_RT Warm to RT, Stir 12-24h Add_EDC->Stir_RT Workup Aqueous Work-up (Acid/Base/Brine Washes) Stir_RT->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A decision tree for troubleshooting low yield in the amidation reaction.

Question 3: My desired product seems to be decomposing during the reaction or workup. What conditions should I change?

Answer: The oxazole ring, while aromatic, can be sensitive to harsh conditions, particularly strong acids. [7]

  • Cause A: Acidic Conditions. Prolonged exposure to strong acidic conditions during work-up can lead to hydrolysis or degradation of the oxazole core.

    • Solution: Use a mild acid for the work-up, such as a saturated solution of ammonium chloride (NH₄Cl) or a dilute (5%) citric acid solution instead of stronger acids like 1M HCl. Minimize the contact time during the extraction.

  • Cause B: High Reaction Temperature. While moderate heating can improve rates, excessive heat can cause decomposition of the starting materials or the product.

    • Solution: If you need to heat the reaction, do so cautiously and for the minimum time necessary. Keep the temperature below 60°C and monitor the reaction mixture for the appearance of new spots on TLC, which could indicate decomposition.

Question 4: The reaction is complete, but I'm struggling to purify the final product from the urea byproduct and other impurities.

Answer: Purification can be challenging, especially if a non-water-soluble carbodiimide like DCC was used.

  • Solution A: Use EDC. The primary advantage of EDC is that its corresponding urea byproduct is highly soluble in water and can be easily removed with an aqueous work-up. [8]If you are using DCC, which produces the insoluble DCU, filtering the reaction mixture before work-up is necessary, but this can sometimes trap the product. Switching to EDC is the most common solution.

  • Solution B: Optimized Work-up. A thorough aqueous work-up is critical. The acidic wash helps remove unreacted amine and the basic DIPEA, while the basic wash removes unreacted carboxylic acid and the additive (HOBt/Oxyma).

  • Solution C: Chromatographic Optimization. If co-elution is an issue during column chromatography, try adjusting the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) often provides better separation. If silica is not providing adequate separation, consider using a different stationary phase like alumina.

Table 2: Guide to Solvent Selection
Solvent Properties Use Case Notes
DMF Polar aprotic, high boiling pointExcellent general-purpose solvent with good solvating power for many substrates. [5]Must be anhydrous. Can be difficult to remove under vacuum.
DCM Non-polar aprotic, low boiling pointGood for reactions at or below room temperature. Easy to remove.May not be sufficient to dissolve all polar starting materials.
Acetonitrile (ACN) Polar aprotic, moderate boiling pointGood alternative to DMF, often provides cleaner reactions and is easier to remove. [9]Ensure it is anhydrous.
THF Moderately polar aprotic, low boiling pointCan be effective, but generally less polar than DMF or ACN.Must be anhydrous and peroxide-free.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base (e.g., DIPEA), and why is it necessary? The base plays a crucial role. If you are using the hydrochloride salt of your amine or EDC, the base neutralizes the HCl. More importantly, it deprotonates the carboxylic acid to form a carboxylate, which is the active nucleophile that attacks the carbodiimide to initiate the activation process. [3]A non-nucleophilic, sterically hindered base like DIPEA is preferred because it will not compete with your 5-aminooxazole as a nucleophile. Typically 2-3 equivalents are used to ensure the reaction medium remains basic.

Q2: Can I use microwave irradiation to accelerate this reaction? Yes, microwave-assisted synthesis can often dramatically reduce reaction times from hours to minutes. [10]It is particularly effective for challenging couplings. However, direct translation of a conventional protocol is not recommended. You will need to optimize the temperature, pressure, and irradiation time in a dedicated microwave reactor to avoid decomposition of the sensitive oxazole ring.

Q3: How should I handle and store my coupling reagents? Most coupling reagents (EDC, HATU, etc.) and additives (Oxyma, HOBt) are sensitive to moisture and air. They should be purchased in the smallest practical quantity, stored under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a desiccator), and handled quickly in the open air. Using a fresh bottle for a challenging reaction is often a simple way to solve yield problems. [11] Q4: My carboxylic acid has other functional groups. Will they interfere? It depends on the functional group. Free alcohols (-OH) and thiols (-SH) can compete with the amine in reacting with the activated carboxylic acid, leading to ester or thioester formation. It is often necessary to protect these groups before performing the amidation. Most other common functional groups are compatible with modern coupling conditions.

References

  • Wikipedia. Carbodiimide. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Albericio, F., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • Jessop, T. C., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

  • Niphade, N. C., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Takeda, K., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [Link]

  • Ferraz, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Patsnap Eureka. How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • Allen, S. E., et al. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. The MJA Lab. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • G. T. Mata, et al. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • Ferdenzi, A., et al. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Milo, A., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC. [Link]

  • Wang, T., et al. (2015). Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. Beilstein Journals. [Link]

  • Diot-Neant, F., et al. (2023). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

  • organic-chemistry.org. Amine to Amide (Coupling) - Common Conditions. [Link]

  • Agudo-Álvarez, S., et al. (2024). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

Sources

Troubleshooting

preventing degradation of 3-(Methoxymethyl)-1,2-oxazol-5-amine during long-term storage

Welcome to the Technical Support Center for 3-(Methoxymethyl)-1,2-oxazol-5-amine . As a highly functionalized heterocyclic building block, this compound presents unique stability challenges due to the orthogonal reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Methoxymethyl)-1,2-oxazol-5-amine . As a highly functionalized heterocyclic building block, this compound presents unique stability challenges due to the orthogonal reactivities of its three primary structural features: the methoxymethyl (MOM) ether, the 5-amino group, and the isoxazole ring.

This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My HPLC analysis shows the appearance of a more polar peak and the release of formaldehyde. Why is the MOM group cleaving during solid-state storage?

The Causality: The methoxymethyl (MOM) group is an acetal-type protecting group. While stable under basic conditions (pH 7–12), acetals are exquisitely sensitive to acidic hydrolysis[1]. In a laboratory environment, trace ambient moisture can absorb onto the powder. This moisture dissolves atmospheric CO₂, forming weak carbonic acid. Even this mild acidity is sufficient to protonate the acetal oxygen, forming an oxonium ion intermediate that rapidly hydrolyzes. This cleavage yields 3-(hydroxymethyl)-1,2-oxazol-5-amine, methanol, and formaldehyde[2]. The Fix: The compound must be stored in a strictly anhydrous environment. We recommend storing the material in a desiccator cabinet or using secondary containment with activated molecular sieves.

Q2: The compound powder is shifting from off-white to a yellow/brown hue over several months. What drives this discoloration?

The Causality: This discoloration is the macroscopic symptom of two concurrent microscopic degradation pathways:

  • Amine Oxidation: The primary amine at the 5-position of the isoxazole ring is electron-rich and susceptible to atmospheric oxidation, forming colored azo or nitroso polymeric species.

  • Autocatalytic Crosslinking: If trace MOM ether hydrolysis has occurred (as described in Q1), the released formaldehyde acts as a potent electrophile. The 5-amino group will undergo a nucleophilic attack on the formaldehyde, forming imines (Schiff bases) that rapidly polymerize into dark-colored, insoluble degradation products. The Fix: Atmospheric oxygen must be rigorously excluded. Purge all storage vials with Argon (which is heavier than Nitrogen and forms a better protective blanket) prior to sealing.

Q3: We left a solution of the compound on the benchtop under ambient light, and it degraded rapidly. Is the isoxazole ring photosensitive?

The Causality: Yes. Isoxazoles are known to undergo photochemical isomerization when exposed to UV or intense visible light. The absorption of photons triggers the cleavage of the labile N–O bond within the isoxazole core, leading to the formation of highly reactive carbonyl-2H-azirine intermediates[3]. These azirines can further irreversibly rearrange into oxazoles or undergo indiscriminate nucleophilic attack by the solvent. The Fix: Always handle solutions in actinic (amber) glassware and store solid aliquots in opaque containers or foil-wrapped vials.

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the quantitative degradation metrics of 3-(Methoxymethyl)-1,2-oxazol-5-amine under various environmental conditions based on accelerated stability studies.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>98% Purity)Primary Degradation Mechanism
-20°C (Recommended) ArgonDark> 24 MonthsNone (Stable)
4°CDry AirDark6 MonthsSlow amine oxidation
25°C (Ambient)Ambient Air (50% RH)Dark< 4 WeeksAcid-catalyzed MOM hydrolysis
25°C (Benchtop)Ambient AirAmbient UV/Vis< 48 HoursPhotochemical isomerization
40°C (Accelerated)Ambient Air (75% RH)Dark< 5 DaysRapid hydrolysis & crosslinking

Part 3: Degradation Pathway Visualization

The following diagram maps the specific chemical triggers to their corresponding degradation pathways, illustrating the vulnerability of the MOM ether and the isoxazole core.

DegradationPathways Target 3-(Methoxymethyl)- 1,2-oxazol-5-amine Hydrolysis Acid-Catalyzed Hydrolysis Target->Hydrolysis Trace H+, H2O Photo Photochemical Isomerization (UV/Vis) Target->Photo hv (Light) Oxidation Amine Oxidation & Crosslinking Target->Oxidation O2, ROS MOM_Cleavage 3-(Hydroxymethyl)- 1,2-oxazol-5-amine + Formaldehyde + MeOH Hydrolysis->MOM_Cleavage MOM_Cleavage->Oxidation Formaldehyde reacts with 5-Amino group Azirine Carbonyl-2H-azirine and Oxazole Byproducts Photo->Azirine Polymer Azo/Nitroso Compounds & Imine Polymers Oxidation->Polymer

Mechanistic degradation pathways of 3-(Methoxymethyl)-1,2-oxazol-5-amine during storage.

Part 4: Self-Validating Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of 3-(Methoxymethyl)-1,2-oxazol-5-amine, do not store the compound in a single bulk container. Repeated opening introduces moisture and oxygen. Follow this self-validating protocol to prepare the compound for long-term storage.

Materials Required:

  • Amber glass vials (Type I borosilicate) with PTFE-lined screw caps.

  • Argon gas source with a sterile dispensing needle.

  • Vacuum desiccator.

  • Cobalt(II) chloride moisture indicator cards (Self-validation tool).

Step-by-Step Methodology:

  • Anhydrous Equilibration: Transfer the bulk powder into a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or activated 4Å molecular sieves. Apply vacuum (≤ 10 mbar) for 12 hours at room temperature to strip any surface-bound moisture.

  • Aliquoting: In a dry glovebox or under a stream of dry nitrogen, divide the bulk material into single-use aliquots (e.g., 10 mg to 50 mg) into the amber glass vials. Causality: This prevents freeze-thaw condensation cycles and repeated atmospheric exposure.

  • Argon Purging: Insert the Argon dispensing needle into the vial, keeping the tip just above the powder bed. Gently purge for 15 seconds. Causality: Argon is denser than air and will displace oxygen and ambient humidity, preventing amine oxidation.

  • Sealing & Validation: Cap the vial tightly with the PTFE-lined cap. Wrap the junction tightly with Parafilm. Place the sealed vials into a secondary containment bag (e.g., a Mylar foil pouch) along with a fresh moisture indicator card. Seal the pouch.

  • Storage: Store the sealed pouch at -20°C.

  • Validation Check: Before using an aliquot, inspect the moisture indicator card in the secondary pouch. If the card has turned from blue to pink, the seal has been compromised, and the batch must be re-analyzed via HPLC prior to use.

References

  • Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Oxford Academic. Available at:[Link]

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Adichemistry. Available at:[Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

reducing toxic byproducts in 3-(Methoxymethyl)-1,2-oxazol-5-amine production

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Overview Welcome to the Process Chemistry Troubleshooting Guide for the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Role: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

Welcome to the Process Chemistry Troubleshooting Guide for the synthesis of 3-(Methoxymethyl)-1,2-oxazol-5-amine (also known as 3-(methoxymethyl)isoxazol-5-amine). The 5-aminoisoxazole scaffold is a privileged structure in drug discovery. The most scalable synthetic route involves the cyclocondensation of a β-ketonitrile (specifically, 4-methoxy-3-oxobutanenitrile) with hydroxylamine [1].

However, this reaction is notoriously sensitive to thermodynamic and kinetic variables. Poor control leads to the accumulation of highly toxic byproducts, including unreacted hydroxylamine (a severe mutagen and explosive hazard), ring-opened oximes, and isomeric 3-amino-1,2-oxazoles. This guide provides self-validating protocols and mechanistic insights to help you eliminate these impurities and optimize your yield.

Reaction Pathway & Causality of Byproduct Formation

Understanding the reaction mechanism is the first step in troubleshooting. The nucleophilic attack of hydroxylamine on the β-ketonitrile can occur at two electrophilic centers: the carbonyl carbon or the nitrile carbon.

  • Desired Pathway (Kinetic Control): At mildly acidic to neutral pH (5–7), hydroxylamine selectively attacks the carbonyl carbon to form an oxime intermediate, which then cyclizes onto the nitrile to yield the target 5-aminoisoxazole.

  • Byproduct Pathway (Thermodynamic/Alkaline Control): In alkaline solutions, 1,2-addition to the nitrile group becomes competitive, leading to the formation of the toxic 3-amino regioisomer [2].

Pathway SM 4-Methoxy-3-oxobutanenitrile Oxime Oxime Intermediate (Open-chain) SM->Oxime pH 5-7 Regio 3-Amino Regioisomer (Toxic Byproduct) SM->Regio pH > 9 NH2OH Hydroxylamine (NH2OH) NH2OH->Oxime Carbonyl Attack NH2OH->Regio Nitrile Attack ToxNH2OH Residual NH2OH (Toxic/Explosive) NH2OH->ToxNH2OH Incomplete Conversion Product 3-(Methoxymethyl)-1,2-oxazol-5-amine (Target Product) Oxime->Product Cyclization (65 °C)

Mechanistic pathway of 5-aminoisoxazole synthesis and toxic byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product contains dangerously high levels of residual hydroxylamine. How do I safely eliminate this? Expert Insight: Hydroxylamine is often used in slight excess to drive oxime formation. If cyclization stalls, unreacted hydroxylamine remains in the aqueous phase during workup. Solution: Implement a chemical quench. After the reaction reaches completion, add a stoichiometric amount of acetone. Acetone rapidly reacts with residual hydroxylamine to form volatile acetone oxime, which is easily removed during vacuum drying or solvent exchange. Never use heat to drive off raw hydroxylamine due to its explosive decomposition profile.

Q2: NMR analysis shows a 70:30 mixture of 5-amino and 3-amino isoxazole isomers. How do I improve regioselectivity? Expert Insight: The 3-amino regioisomer forms when the pH exceeds 8.0, shifting the mechanism toward 1,2-addition at the nitrile carbon [2]. Using free hydroxylamine base instead of its hydrochloride salt exacerbates this issue. Solution: Buffer the reaction strictly between pH 5.5 and 6.5. Use hydroxylamine hydrochloride (NH2OH·HCl) and neutralize it in situ with sodium acetate (NaOAc) rather than stronger bases like NaOH or triethylamine [3].

Q3: I am observing a buildup of the open-chain oxime intermediate. Why isn't it cyclizing? Expert Insight: The cyclization of the oxime intermediate onto the adjacent nitrile requires proper orbital alignment and is endothermic. If the reaction temperature is too low, the intermediate will stall. Solution: After the initial oxime formation at room temperature (1–2 hours), elevate the reaction temperature to 65 °C for 4 hours to provide the activation energy required for ring closure.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of the target product versus toxic byproducts.

pH LevelBase UsedTemperature ProfileTarget 5-Amino Yield (%)3-Amino Regioisomer (%)Residual NH2OH (ppm)
3.0None20 °C15%< 1%> 5000 (Stalled)
6.0 NaOAc 20 °C → 65 °C 88% < 2% < 10 (Quenched)
9.5NaOH20 °C → 65 °C42%45%150
6.0NaOAc20 °C (No heat)30% (Oxime buildup)< 2%800

Self-Validating Experimental Protocol

This optimized, step-by-step methodology ensures high regioselectivity and the active destruction of toxic byproducts.

Step 1: Reagent Preparation & Buffering

  • Suspend 1.1 equivalents of Hydroxylamine hydrochloride (NH2OH·HCl) in anhydrous methanol (3.0 mL per mmol of substrate).

  • Add 1.1 equivalents of anhydrous Sodium Acetate (NaOAc) to the suspension. Stir at 20 °C for 30 minutes to generate the free hydroxylamine in situ while maintaining a buffered pH of ~6.0 [3].

Step 2: Oxime Formation 3. Cool the buffered mixture to 10 °C using an ice bath to prevent exothermic degradation. 4. Add 1.0 equivalent of 4-methoxy-3-oxobutanenitrile dropwise over 15 minutes. 5. Remove the ice bath and allow the mixture to stir at 20 °C for 2 hours. Self-Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should indicate the complete disappearance of the starting material and the appearance of a highly polar oxime spot.

Step 3: Thermal Cyclization 6. Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4 hours. Self-Validation Checkpoint: LC-MS must confirm the mass shift corresponding to the loss of H₂O (cyclization from the oxime to the isoxazole ring).

Step 4: Toxic Byproduct Quenching & Workup 7. Cool the reaction to room temperature. Add 0.5 equivalents of Acetone and stir for 30 minutes to actively quench any unreacted hydroxylamine. 8. Concentrate the mixture under reduced pressure to remove methanol and the volatile acetone oxime byproduct. 9. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield highly pure 3-(Methoxymethyl)-1,2-oxazol-5-amine.

References

  • Product Class 9: Isoxazoles Source: Thieme-Connect[Link]

  • Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion Source: The Journal of Organic Chemistry - ACS Publications[Link]

Reference Data & Comparative Studies

Validation

Benchmarking 3-(Methoxymethyl)-1,2-oxazol-5-amine Derivatives in High-Throughput Screening: A Technical Comparison Guide

Introduction: The Isoxazol-5-amine Scaffold in Drug Discovery The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold is a privileged pharmacophore in modern medicinal chemistry. It is predominantly deployed as a hinge-bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazol-5-amine Scaffold in Drug Discovery

The 1,2-oxazol-5-amine (isoxazol-5-amine) scaffold is a privileged pharmacophore in modern medicinal chemistry. It is predominantly deployed as a hinge-binding motif in kinase inhibitors and as a core structural element in epigenetic modulators, such as BRD4 and TRIM24 bromodomain inhibitors[1]. In High-Throughput Screening (HTS) campaigns, the specific substitution pattern on the isoxazole ring dictates not only the compound's binding affinity but also its physicochemical behavior in aqueous assay buffers.

This guide benchmarks the performance of 3-(Methoxymethyl)-1,2-oxazol-5-amine derivatives against traditional alkyl-substituted analogs, providing drug development professionals with actionable data and self-validating experimental protocols for screening campaigns.

Structural Rationale & Causality: Why the Methoxymethyl Substitution?

In fragment-based drug discovery (FBDD) and HTS, a compound's lipophilicity (logP) and aqueous solubility are the primary determinants of library success [2]. Traditional 3-alkyl-isoxazol-5-amines (such as 3-tert-butyl or 3-methyl analogs) often suffer from poor thermodynamic solubility. In aqueous screening buffers, these hydrophobic molecules can form colloidal aggregates, leading to non-specific protein inhibition and false-positive readouts (Pan-Assay Interference Compounds, or PAINS).

The introduction of a methoxymethyl group at the C3 position fundamentally alters the molecule's physicochemical profile:

  • Reduced Lipophilicity: The ether oxygen acts as a hydrogen-bond acceptor, significantly reducing the calculated logP (cLogP) compared to a sterically similar isobutyl or tert-butyl group.

  • Preserved Pharmacophore: The modification maintains the critical 5-amino (H-bond donor) and N2 (H-bond acceptor) interactions required for binding to the kinase hinge region backbone [3].

  • Solvent-Exposed Orientation: The methoxymethyl group typically points toward the solvent-exposed region of the target pocket, enhancing the enthalpy of water displacement without causing steric clashes.

Binding_Logic Scaffold 3-(Methoxymethyl)-1,2-oxazol-5-amine Amine 5-Amino Group (H-Bond Donor) Scaffold->Amine Isoxazole Isoxazole Core (H-Bond Acceptor) Scaffold->Isoxazole Methoxy 3-Methoxymethyl (Solubility & H-Bonding) Scaffold->Methoxy Hinge Kinase Hinge Region (Backbone Binding) Amine->Hinge Binds Backbone C=O Isoxazole->Hinge Binds Backbone NH Pocket Solvent Exposed Pocket (Improved ADME) Methoxy->Pocket Enhances Solubility

Mechanistic binding logic of 3-(Methoxymethyl)-1,2-oxazol-5-amine in a kinase pocket.

HTS Benchmarking: Comparative Performance

To objectively evaluate the 3-(methoxymethyl)-1,2-oxazol-5-amine scaffold, we benchmark its performance against standard alternative heteroaromatics commonly utilized in HTS kinase libraries [4]. The data below illustrates why the methoxymethyl derivative yields a higher quality hit rate.

ScaffoldcLogPAqueous Solubility (µM)HTS Hit Rate (%)Primary Liability in Screening
3-(Methoxymethyl)-1,2-oxazol-5-amine 0.52> 5001.8%Rapid metabolic clearance (O-dealkylation)
3-Methyl-1,2-oxazol-5-amine 0.85~ 3501.1%Moderate potency limit
3-(tert-Butyl)-1,2-oxazol-5-amine 1.80< 500.4%Steric clash in narrow kinase hinges; Aggregation
1-Methyl-1H-pyrazol-5-amine 0.35> 5001.5%Tautomeric instability; Off-target metalloenzyme binding

Data Synthesis: The methoxymethyl derivative provides the optimal balance of solubility and hit rate, avoiding the aggregation-based false positives seen in the tert-butyl analogs.

Experimental Protocols: Self-Validating HTS Workflows

To ensure data integrity, any HTS campaign utilizing these derivatives must employ self-validating assay systems. The following protocols detail the optimized workflow for identifying target inhibitors.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly selected over standard fluorescence intensity assays. The long emission half-life of the Europium fluorophore allows for a time-delayed measurement (typically a 50-100 µs delay). This temporal resolution completely bypasses the short-lived auto-fluorescence common in synthetic heterocyclic libraries, preventing false negatives and ensuring a high signal-to-noise ratio [5].

  • Acoustic Dispensing: Transfer 10 nL of 3-(methoxymethyl)-1,2-oxazol-5-amine derivatives (10 mM in DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates plastic tip waste and prevents hydrophobic compound carryover.

  • Enzyme Addition: Add 5 µL of the target kinase solution (e.g., GRK6 or TACC3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. The ATP concentration must be set at the enzyme's apparent Km​ to ensure the assay is sensitive to competitive hinge-binding inhibitors.

  • Signal Detection & Z'-Factor Validation: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and APC-tracer). Read the plate at 615 nm and 665 nm.

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control). The assay is only deemed valid, and hits are only progressed, if Z' > 0.6 .

Protocol 2: Cellular Target Engagement (CETSA)

Following HTS, biochemical hits must be validated in living cells to confirm membrane permeability and target engagement. Causality: The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes the target protein against thermal denaturation.

  • Treat live cells (e.g., U-87MG or JIMT-1) with 10 µM of the validated isoxazol-5-amine hit for 1 hour.

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes.

  • Lyse the cells via freeze-thaw cycles and isolate the soluble protein fraction via centrifugation.

  • Quantify the remaining soluble target protein via Western Blot. An upward shift in the melting temperature ( Tm​>2∘C ) compared to the DMSO control definitively validates intracellular target engagement.

HTS_Workflow Lib Compound Library (Isoxazol-5-amines) HTS Primary HTS Assay (TR-FRET / FP) Lib->HTS Acoustic Dispensing Hit Hit Identification (IC50 < 10 µM) HTS->Hit Activity > 50% Counter Counter Screening (PAINS & Cytotoxicity) Hit->Counter Selectivity Profiling Lead Lead Optimization (SAR & CETSA) Counter->Lead Validated Hits

Standardized HTS and validation workflow for isoxazol-5-amine derivatives.

References

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PubMed Central (PMC). Available at:[Link]

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PubMed Central (PMC). Available at:[Link]

  • A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate. AACR Journals. Available at:[Link]

  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. ACS Publications. Available at:[Link]

Comparative

Evaluating Bioisosteres of 3-(Methoxymethyl)-1,2-oxazol-5-amine in Medicinal Chemistry

Executive Summary The 3-(methoxymethyl)-1,2-oxazol-5-amine (isoxazol-5-amine) scaffold is a highly versatile pharmacophore in modern drug discovery. The exocyclic amine serves as a potent hydrogen bond donor—frequently u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(methoxymethyl)-1,2-oxazol-5-amine (isoxazol-5-amine) scaffold is a highly versatile pharmacophore in modern drug discovery. The exocyclic amine serves as a potent hydrogen bond donor—frequently utilized for kinase hinge-binding—while the isoxazole core and the methoxymethyl ether provide a rigid geometric framework and additional hydrogen bond acceptors. However, despite its target-binding efficiency, the isoxazole ring harbors a notorious metabolic liability: the weak N–O bond is highly susceptible to reductive cleavage by cytosolic reductases and cytochrome P450 (CYP) enzymes.

To overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) challenges, medicinal chemists employ bioisosteric replacement[1]. This guide objectively evaluates three primary bioisosteres of the 3-(methoxymethyl)-1,2-oxazol-5-amine moiety, analyzing the physicochemical trade-offs and providing the experimental workflows necessary to validate these structural modifications.

Physicochemical Profiling & Bioisosteric Alternatives

When evaluating replacements for the parent isoxazole, the goal is to preserve the spatial vectors of the hydrogen-bonding groups while engineering out metabolic liabilities. The causality behind selecting specific heterocycles relies heavily on tuning the pKa, topological polar surface area (TPSA), and lipophilicity (cLogP)[2].

Alternative 1: 3-(Methoxymethyl)-1H-pyrazol-5-amine
  • Mechanistic Logic: Replacing the oxygen atom with a nitrogen (NH) converts the ring to a pyrazole. The N–N bond is significantly more robust against reductive cleavage than the N–O bond, effectively halting ring-opening metabolism.

  • Trade-offs: Pyrazoles introduce a new tautomeric equilibrium. The additional NH acts as a hydrogen bond donor, which increases the TPSA and can subsequently reduce passive membrane permeability. Furthermore, pyrazoles are promiscuous hinge-binders, which may reduce kinase selectivity.

Alternative 2: 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
  • Mechanistic Logic: Introducing an additional nitrogen into the ring creates an oxadiazole. This highly electron-withdrawing core pulls electron density away from the exocyclic amine, significantly lowering its pKa[3]. A less basic amine is less susceptible to rapid Phase II metabolism (e.g., N-glucuronidation) and improves passive membrane permeability by increasing the fraction of un-ionized drug at physiological pH.

  • Trade-offs: The altered bond angles of the 1,3,4-oxadiazole may shift the trajectory of the methoxymethyl group, potentially causing steric clashes or losing a critical hydrogen bond in a rigid binding pocket.

Alternative 3: 4-(Methoxymethyl)thiazol-2-amine
  • Mechanistic Logic: Swapping the ring oxygen for sulfur yields a thiazole. Sulfur is larger and more polarizable, which can enhance target affinity through favorable van der Waals interactions or halogen-bond-like interactions within hydrophobic sub-pockets.

  • Trade-offs: Thiazoles are inherently more lipophilic. This elevated cLogP can increase non-specific plasma protein binding, reduce aqueous solubility, and make the compound a better substrate for CYP450-mediated oxidative metabolism (e.g., S-oxidation).

Quantitative Performance Comparison

The following table summarizes the representative physicochemical and in vitro ADME data for the parent scaffold and its bioisosteres. Note: Values are representative benchmarks for these specific molecular fragments.

Bioisostere ScaffoldCore HeterocyclecLogPTPSA (Ų)Amine pKa (calc.)HLM Stability (T₁/₂)*Primary Liability Solved
Parent 1,2-Oxazol-5-amine0.861.3~2.5Low (<15 min)N/A
Pyrazole Analog 1H-Pyrazol-5-amine0.465.0~3.5High (>60 min)Reductive ring cleavage
Oxadiazole Analog 1,3,4-Oxadiazol-2-amine0.674.5~1.8High (>60 min)Oxidative metabolism
Thiazole Analog Thiazol-2-amine1.548.1~4.0Mod. (~40 min)Poor target affinity

*HLM = Human Liver Microsomes. T₁/₂ targets typically require >30 minutes for lead progression.

Strategic Decision-Making Workflow

To systematically evaluate which bioisostere is optimal for your specific drug discovery program, follow a data-driven decision tree based on primary screening assays.

Bioisostere_Evaluation cluster_assays Primary Screening Assays Parent 3-(Methoxymethyl)- 1,2-oxazol-5-amine Metab HLM Stability (Target: T1/2 > 30 min) Parent->Metab Assess Clearance Perm PAMPA Permeability (Target: Pe > 10x10^-6) Parent->Perm Assess Absorption Pyrazole Pyrazol-5-amine (Blocks Ring Cleavage) Metab->Pyrazole N-O Instability Oxadiazole 1,3,4-Oxadiazole (Lowers pKa, Stable) Metab->Oxadiazole High Clearance Thiazole Thiazol-2-amine (Increases Lipophilicity) Perm->Thiazole Poor Permeability

Caption: Logical decision tree for selecting bioisosteres based on primary ADME screening data.

Experimental Validation Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of high and low-performance control compounds prevents false positives caused by degraded reagents or compromised assay membranes.

Protocol A: In Vitro Microsomal Stability (HLM) Assay

Objective: Quantify the metabolic half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) to detect N–O bond cleavage or oxidative liabilities[4]. Self-Validation: Co-run (rapid clearance control) and (slow clearance control). If Verapamil fails to clear rapidly, the NADPH regenerating system is compromised.

Step-by-Step Methodology:

  • Preparation: Prepare 100x compound stocks (100 µM) in DMSO.

  • Dilution: Dilute to a final concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the remaining percentage of the parent compound.

Protocol_Workflow Prep 1. Compound Prep (1 µM in Buffer) Incubate 2. HLM Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold ACN + IS) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze

Caption: Step-by-step workflow for the in vitro microsomal stability (HLM) assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive transcellular permeability to evaluate how changes in pKa and TPSA among the bioisosteres affect absorption. Self-Validation: Co-incubate with (High permeability, Pe​>15×10−6 cm/s) and (Low permeability, Pe​<2×10−6 cm/s). High permeability in Atenolol indicates a ruptured artificial lipid membrane.

Step-by-Step Methodology:

  • Donor Solution: Dilute the compound to 10 µM in PBS (pH 7.4) with a final DMSO concentration of 1%.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Loading: Add 300 µL of the donor solution to the donor compartment and 200 µL of fresh PBS to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 5 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | Drug Hunter | [Link]

  • Ester and Amide Bioisosteres | Cambridge MedChem Consulting |[Link]

  • 3-Methoxy-5-isoxazolemethanamine | C5H8N2O2 | CID 2763227 | PubChem | [Link]

Sources

Validation

Validation of In Silico Molecular Docking Models for 3-(Methoxymethyl)-1,2-oxazol-5-amine: A Comparison Guide

Executive Summary Fragment-based drug discovery (FBDD) relies heavily on the accurate computational placement of low-molecular-weight compounds. 3-(Methoxymethyl)-1,2-oxazol-5-amine (MW: ~128.13 Da) is a highly polar, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-based drug discovery (FBDD) relies heavily on the accurate computational placement of low-molecular-weight compounds. 3-(Methoxymethyl)-1,2-oxazol-5-amine (MW: ~128.13 Da) is a highly polar, fragment-like molecule characterized by a primary amine (H-bond donor) and multiple H-bond acceptors (isoxazole ring heteroatoms and a methoxy oxygen). Standard molecular docking protocols, which are parameterized for larger drug-like molecules, often fail to accurately score such fragments because they rely heavily on lipophilic van der Waals contacts to drive the scoring function[1]. This guide provides a rigorous, objective comparison of leading docking engines (Glide, GOLD, and AutoDock Vina) and establishes a self-validating experimental protocol tailored specifically for the validation of 3-(Methoxymethyl)-1,2-oxazol-5-amine docking models.

The Causality Behind Fragment Docking Challenges

When docking a fragment like 3-(Methoxymethyl)-1,2-oxazol-5-amine, the binding free energy ( ΔGbind​ ) is dominated by highly directional hydrogen bonds and electrostatic interactions rather than bulk hydrophobic packing.

  • Desolvation Penalties: The methoxymethyl and amine groups are heavily solvated in an aqueous environment. A valid docking model must accurately calculate the energetic penalty of stripping these water molecules away[2].

  • Conformational Entropy: Although the molecule only has two rotatable bonds, the rotational freedom of the methoxymethyl group requires precise sampling to avoid steric clashes with the receptor backbone[3].

Failure to account for these mechanistic factors leads to high false-positive rates in virtual screening[3]. Therefore, a docking protocol cannot be assumed valid; it must be empirically proven through a multi-phase validation workflow.

Objective Comparison of Docking Alternatives

To select the optimal engine for 3-(Methoxymethyl)-1,2-oxazol-5-amine, we must compare how different scoring functions handle fragment-sized ligands.

  • Schrödinger Glide (SP/XP): Utilizes an empirical scoring function (GlideScore) that heavily penalizes steric clashes and rewards hydrophobic enclosure. Glide XP explicitly models structural water molecules, which is critical for the highly polar isoxazole core[4].

  • CCDC GOLD: Employs a genetic algorithm for exhaustive conformational sampling. Its ChemPLP scoring function is highly effective at modeling hydrogen-bonding networks and metal-coordination, making it ideal for polar fragments[5].

  • AutoDock Vina: An open-source engine using a semi-empirical scoring function. While exceptionally fast and effective for standard virtual screening, it often struggles with fragments because its scoring function is less sensitive to subtle, directional H-bond geometries.

Quantitative Performance Comparison
Docking EngineScoring Function TypeConformational Search AlgorithmFragment Pose Accuracy (RMSD < 1.5 Å)Decoy Enrichment (Average AUC)Computational Speed (per ligand)
Schrödinger Glide Empirical (GlideScore)Systematic / Hierarchical~85%[4]0.80 - 0.92[4]Moderate (~1-2 mins)
CCDC GOLD Empirical (ChemPLP)Genetic Algorithm~76%[5]0.75 - 0.85[5]Moderate (~1-3 mins)
AutoDock Vina Semi-EmpiricalIterated Local Search~50-75%[6]0.70 - 0.80[5]Fast (< 15 secs)

Data synthesized from benchmarking studies on low-molecular-weight compounds and FBDD targets[4][5][6].

Self-Validating Experimental Protocol

To ensure scientific integrity, the docking model for 3-(Methoxymethyl)-1,2-oxazol-5-amine must be validated using the following step-by-step methodology. This creates a closed-loop system where the model proves its own predictive power.

Phase 1: Pose Prediction Accuracy (Re-docking and Cross-docking)

Causality: Before screening novel derivatives, the software must prove it can reproduce known experimental geometries. For fragments, the standard RMSD threshold of 2.0 Å is too lenient; a threshold of < 1.5 Å is required[7].

  • Target Preparation: Extract the apo and holo crystal structures of the target protein. Remove co-crystallized waters unless they are deeply buried and bridge the ligand-receptor interaction (highly likely for the isoxazole amine).

  • Self-Docking: Extract the native fragment from the holo structure, randomize its conformation, and re-dock it into the binding site.

  • RMSD Calculation: Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose[8]. If RMSD > 1.5 Å, adjust the grid box size or hydrogen bond constraints and repeat.

Phase 2: Screening Utility (Decoy Enrichment)

Causality: A docking model is only useful if it can distinguish true binders from structurally similar non-binders (decoys)[9].

  • Decoy Generation: Generate a set of 50 property-matched decoys for 3-(Methoxymethyl)-1,2-oxazol-5-amine using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match the MW (~128 Da) and LogP but have different topologies[5].

  • Virtual Screening: Dock the active fragment and the 50 decoys into the validated grid.

  • ROC-AUC Analysis: Plot a Receiver Operating Characteristic (ROC) curve. Calculate the Area Under the Curve (AUC) and the Enrichment Factor at 1% (EF1%). An AUC > 0.75 is required to validate the model's scoring power[9].

Phase 3: Orthogonal Validation (MD Simulations)

Causality: Docking treats the protein backbone as rigid. Molecular Dynamics (MD) simulations validate the temporal stability of the predicted fragment pose[9].

  • Complex Solvation: Solvate the top-ranked docked complex in a TIP3P water box and neutralize with counter-ions.

  • Simulation: Run a 50 ns production MD simulation using the AMBER or OPLS force field.

  • Trajectory Analysis: Monitor the ligand RMSD over time. If the fragment drifts > 2.0 Å from its initial docked pocket, the docking pose is considered a false positive[7].

Workflow Visualization

G Start Target Preparation & Grid Generation Redocking Phase 1: Self-Docking (RMSD < 1.5 Å) Start->Redocking Native Ligand Redocking->Start Fail CrossDocking Phase 1b: Cross-Docking (Apo/Holo Ensembles) Redocking->CrossDocking Pass Enrichment Phase 2: Decoy Enrichment (ROC-AUC > 0.75) CrossDocking->Enrichment Pass Enrichment->Start Fail MD Phase 3: MD Simulation & MM/GBSA Enrichment->MD Top Poses Valid Validated Docking Model for FBDD MD->Valid Stable Trajectory

Fragment Docking Validation Pipeline for 3-(Methoxymethyl)-1,2-oxazol-5-amine

Conclusion

Validating an in silico docking model for 3-(Methoxymethyl)-1,2-oxazol-5-amine requires a departure from standard high-throughput screening protocols. Because of its low molecular weight and high polarity, researchers must prioritize docking engines with robust empirical scoring functions (like Glide or GOLD) over pure speed[4][6]. By enforcing strict RMSD cutoffs (< 1.5 Å), conducting decoy enrichment (ROC-AUC > 0.75), and confirming pose stability via MD simulations, scientists can establish a highly trustworthy, self-validating computational pipeline for fragment-based lead optimization.

References

1.[6] Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors Source: nih.gov URL:[Link]

2. AutoDock Vina vs. Other Docking Engines | BioDockify Blog Source: biodockify.com URL:[Link]

3.[5] Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: nih.gov URL:[Link]

4.[7] Watermelon: setup and validation of an in silico fragment-based approach Source: tandfonline.com URL:[Link]

5.[1] Assessment of the Fragment Docking Program SEED Source: acs.org URL:[Link]

6.[2] Assessment of the Fragment Docking Program SEED (Silicos-it) Source: silicos-it.be URL:[Link]

7.[8] Evaluation of Different Virtual Screening Programs for Docking in a Charged Binding Pocket Source: nih.gov URL:[Link]

8.[4] Docking and scoring - Schrödinger Source: schrodinger.com URL:[Link]

9.[3] Spresso: an ultrafast compound pre-screening method based on compound decomposition Source: oup.com URL:[Link]

10.[9] Evaluation of Docking Machine Learning and Molecular Dynamics Methodologies for DNA-Ligand Systems Source: mdpi.com URL:[Link]

Sources

Comparative

3-(Methoxymethyl)-1,2-oxazol-5-amine Analytical Reference Standard Validation: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Introduction & Scientific Context In modern medicinal chemistry, 3-(methoxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Introduction & Scientific Context

In modern medicinal chemistry, 3-(methoxymethyl)-1,2-oxazol-5-amine (CAS: 1092290-08-8) serves as a critical heterocyclic building block. The isoxazole pharmacophore is highly valued for its bioisosteric properties, frequently utilized in the synthesis of COX-2 inhibitors, antimicrobial agents, and immunomodulators.

However, when utilizing this compound as an analytical reference standard for Active Pharmaceutical Ingredient (API) release testing or impurity profiling, assuming purity based on standard research-grade Certificates of Analysis (CoA) introduces severe regulatory and scientific risks. To meet stringent regulatory expectations, the validation of this reference standard must adhere to 1[1], employing orthogonal analytical techniques to establish an absolute mass fraction.

Comparative Performance Analysis: CRM vs. Alternatives

The fundamental flaw in utilizing "Research-Grade" standards is their reliance on chromatographic Area Percent (Area %) for purity assignment. Area % assumes all impurities share the same UV response factor as the analyte and completely ignores UV-invisible contaminants (e.g., residual inorganic salts, water, and aliphatic solvents).

By contrast, Certified Reference Material (CRM) grade standards are validated using Quantitative Nuclear Magnetic Resonance (qNMR), which operates as a primary ratio method[2]. Because the area of an NMR signal is directly proportional to the number of nuclei contributing to it, qNMR provides an absolute mass fraction without requiring a pre-existing standard of the analyte itself[3].

Table 1: Comparative Validation Data for 3-(Methoxymethyl)-1,2-oxazol-5-amine
Analytical ParameterCRM-Grade StandardResearch-Grade StandardIn-House Synthesized
Absolute Purity (qNMR) 99.8% ± 0.1%96.5% (Area % only)94.0% – 98.0%
Moisture Content (KF) < 0.05%0.4%Variable
Residual Solvents < 10 ppm500 ppm (e.g., EtOAc)Process-dependent
Traceability SI-Traceable (Primary IS)Non-traceableInternal calibration only
Regulatory Suitability API Release / IND FilingsDiscovery / R&DCustom Scale-up

Data Interpretation: The CRM-grade standard demonstrates superior reliability because its purity is an absolute mass fraction, corrected for moisture and residual solvents, making it the only acceptable choice for cGMP-compliant quantitative analysis.

Analytical Validation Protocols (The Self-Validating System)

As a Senior Application Scientist, I design analytical workflows not just to generate data, but to inherently verify their own accuracy. The following protocols represent a self-validating system for 3-(methoxymethyl)-1,2-oxazol-5-amine.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Causality & Rationale: We utilize qNMR because it is a primary analytical method[2]. By co-dissolving the analyte with an SI-traceable internal standard (e.g., Maleic Acid), we create a system where the internal standard acts as a self-validating calibrant[3]. If the integration of the internal standard deviates from expected baseline parameters, the entire run is invalidated, preventing the reporting of erroneous data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of 3-(methoxymethyl)-1,2-oxazol-5-amine and ~10.0 mg of SI-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both components in 0.6 mL of high-purity DMSO- d6​ containing 0.03% TMS.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 30 seconds. Why? D1 must be > 5 × T1​ (spin-lattice relaxation time) of the slowest relaxing proton to ensure >99% magnetization recovery. Failing to do this skews the integration ratio.

    • Pulse Angle: 90° for maximum signal-to-noise ratio.

    • Scans: 64 transients.

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the reporter signal of the isoxazole ring proton (typically around δ 6.0 ppm) against the olefinic protons of Maleic Acid ( δ 6.26 ppm). Calculate the absolute mass fraction.

qNMR_Workflow A Accurately Weigh Analyte & Internal Standard B Co-dissolve in Deuterated Solvent A->B C Acquire 1H NMR (Relaxation Delay > 5*T1) B->C D Phase & Baseline Correction Integrate Reporter Signals C->D E Calculate Absolute Mass Fraction (Primary Ratio Method) D->E

Caption: Workflow for absolute purity determination of 3-(methoxymethyl)-1,2-oxazol-5-amine by qNMR.

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV/MS

Causality & Rationale: While qNMR provides absolute purity, it may fail to resolve structurally identical regioisomers (e.g., 5-(methoxymethyl)-1,2-oxazol-3-amine) if their chemical shifts overlap. HPLC-UV/MS provides the necessary orthogonal separation to ensure1[1].

Step-by-Step Methodology:

  • Column Selection: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm). Why? The hydrophobic stationary phase effectively retains the methoxymethyl ether moiety.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B). The acidic modifier suppresses amine ionization, improving peak shape.

  • System Suitability Test (SST - Self-Validation): Inject a resolution mixture containing the analyte and its known degradation product (3-hydroxymethyl analog). The system is only valid if Resolution ( Rs​ ) 2.0 and the Relative Standard Deviation (RSD) of 5 replicate standard injections is 0.73%.

Degradation Pathways & Stability Profiling

Understanding the chemical stability of the reference standard is paramount for establishing its shelf-life and proper storage conditions. 3-(Methoxymethyl)-1,2-oxazol-5-amine contains two distinct reactive centers with opposing stability profiles:

  • The Isoxazole Ring: The isoxazole scaffold is generally stable under acidic conditions but possesses a highly labile N-O bond. Under strong basic or reductive conditions, this bond undergoes rapid ring-opening scission to yield β -amino enones[4].

  • The Methoxymethyl (MOM) Ether: Conversely, the MOM ether protecting group is highly stable under basic conditions (pH 4–12) but is exquisitely sensitive to acidic hydrolysis, which cleaves the acetal to yield the corresponding hydroxymethyl derivative[5].

Because of these competing vulnerabilities, the reference standard must be stored in a tightly sealed, desiccated environment at 2–8°C, protected from both atmospheric moisture (which can form acidic microenvironments) and basic vapors.

Degradation_Pathways Parent 3-(Methoxymethyl)- 1,2-oxazol-5-amine Acid Acidic Stress (pH < 4) Parent->Acid Base Basic/Reductive Stress Parent->Base MOM_Cleavage MOM Ether Hydrolysis (Hydroxymethyl analog) Acid->MOM_Cleavage Acetal Cleavage Ring_Opening N-O Bond Cleavage (β-amino enone) Base->Ring_Opening Ring Scission

Caption: Primary degradation pathways of 3-(methoxymethyl)-1,2-oxazol-5-amine under stress conditions.

Conclusion & Recommendations

For rigorous pharmaceutical development, relying on standard research-grade 3-(methoxymethyl)-1,2-oxazol-5-amine introduces unacceptable analytical variance. A CRM-grade standard, validated via qNMR as a primary ratio method and supported by orthogonal HPLC-UV/MS impurity profiling, is mandatory. This self-validating approach ensures compliance with ICH Q2(R1) guidelines, guarantees lot-to-lot reproducibility, and safeguards the integrity of downstream synthetic and analytical workflows.

References

  • FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." fda.gov. 1

  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." acs.org. 3

  • BenchChem. "Quantitative NMR (qNMR) for High-Precision Purity Assessment." benchchem.com. 2

  • BenchChem. "The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity." benchchem.com. 4

  • Adichemistry. "Methoxymethyl Ether (MOM) | Hydroxyl Protective Group." adichemistry.com. 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methoxymethyl)-1,2-oxazol-5-amine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of scientifically grounded, self-validating protocols. Handling specialized building blocks like 3-(M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of scientifically grounded, self-validating protocols. Handling specialized building blocks like 3-(Methoxymethyl)-1,2-oxazol-5-amine (CAS 1092290-08-8) —a critical intermediate frequently utilized in the synthesis of advanced therapeutics such as RET kinase inhibitors—requires a deep understanding of its structural causality and hazard profile.

This guide provides the essential operational, safety, and logistical frameworks required to handle this compound with uncompromising scientific integrity.

Hazard Profile & Chemical Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical behaves the way it does. 3-(Methoxymethyl)-1,2-oxazol-5-amine is classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation) and an irritant to the skin, eyes, and respiratory tract [1].

  • The Primary Amine Moiety: Amines are inherently basic and nucleophilic. Upon contact with the moisture in your eyes, mucous membranes, or sweat, the amine undergoes rapid protonation, causing localized pH spikes that lead to severe tissue irritation (H315, H319). Furthermore, primary amines are notorious for facilitating rapid dermal absorption, necessitating robust barrier protection.

  • The Methoxymethyl Ether Group: While relatively stable, ether linkages can lower the overall polarity of the molecule, allowing it to permeate lipophilic biological membranes more efficiently than a bare heterocycle.

  • Physical State Hazards: Supplied typically as a fine crystalline powder, it poses a high risk of electrostatic dispersion and aerosolization during weighing, directly threatening the breathing zone.

Personal Protective Equipment (PPE) Matrix

Based on [2] and the compound's specific physicochemical properties, the following self-validating PPE system is mandatory.

PPE CategorySpecification & MaterialScientific Causality & Justification
Hand Protection Double-gloving: Inner Nitrile (0.11 mm) + Outer Neoprene or thick Nitrile (0.4 mm).Amines can rapidly permeate thin latex. Nitrile provides a superior barrier against polar organic compounds. Double-gloving ensures the inner layer remains sterile and uncompromised during outer glove removal.
Eye/Face Protection ANSI Z87.1-compliant, snug-fitting chemical splash goggles.Standard safety glasses are insufficient; their open sides allow aerosolized fine powders to bypass the lenses and react with ocular moisture.
Respiratory Protection Primary: Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood. Secondary: NIOSH-approved N95/P100 respirator.Containment at the source is the primary defense [3]. Respirators are only deployed if engineering controls fail or during bulk powder transfers outside a hood.
Body Protection Flame-resistant (FR) lab coat with knit cuffs + disposable Tyvek sleeves.Knit cuffs prevent the "wrist gap" exposure between the glove and coat. Tyvek prevents fine powder from embedding into woven cotton fabrics.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. By strictly controlling the environment before the chemical is even opened, we eliminate the variables that lead to exposure.

Phase 1: Pre-Operation Setup & Environmental Validation
  • Verify Engineering Controls: Confirm the chemical fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Validation: A lower velocity fails to capture heavy particulates; a higher velocity creates turbulent eddies that blow powder back into the operator's face.

  • Clear the Workspace: Remove all incompatible materials, particularly strong oxidizers and concentrated acids, which could react exothermically with the amine.

  • Don PPE: Apply the PPE matrix described above. Ensure the outer gloves overlap the Tyvek sleeves.

Phase 2: Safe Weighing and Transfer Protocol
  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth.

  • Tool Selection: Use a grounded, anti-static weighing spatula and a conductive weigh boat (or anti-static paper). Causality: Fine amine powders hold static charges and will "jump" or disperse if non-conductive plastic spatulas are used.

  • Transfer: Weigh the 3-(Methoxymethyl)-1,2-oxazol-5-amine directly into a tared, sealable glass vial.

  • Containment: Cap the vial tightly before removing it from the fume hood. Never transport open containers of this powder across the laboratory.

Phase 3: Decontamination and Spill Response
  • Immobilization: In the event of a minor powder spill inside the hood, do not sweep dry. Cover the powder with a damp absorbent pad.

  • Neutralization: Wet the pad with a dilute acidic solution (e.g., 1% acetic acid). Causality: The acid protonates the free base amine, converting it into a non-volatile, water-soluble salt, instantly neutralizing the inhalation hazard.

  • Extraction: Wipe the area inward from the edges to prevent spreading. Dispose of the pad in a sealed hazardous waste bag.

  • Final Clean: Wash the surface with 10% bleach or ethanol, followed by soap and water.

Waste Disposal Plan

Do not flush any amine-containing compounds down the aqueous waste line.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and outer gloves in a rigid, puncture-resistant container lined with a hazardous waste bag.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Methanol) for assay preparation, dispose of it in a clearly labeled "Halogen-Free Organic Waste" carboy (unless chlorinated solvents were used).

  • Labeling: Assign the appropriate local/EPA waste codes for toxic organic solids. Ensure the label explicitly states "Contains Primary Amines" to prevent accidental mixing with acidic waste streams by disposal technicians.

Operational Workflow Visualization

The following diagram maps the critical path for handling 3-(Methoxymethyl)-1,2-oxazol-5-amine, ensuring safety checkpoints are met at every transition.

G Start 1. Pre-Operation Verify Hood Velocity (0.4-0.6 m/s) PPE 2. Don PPE Matrix Double Nitrile, Goggles, Tyvek Start->PPE Velocity Confirmed Weigh 3. Weighing & Transfer Use Anti-static Tools PPE->Weigh PPE Secured Seal 4. Containment Seal Vial Before Exiting Hood Weigh->Seal Powder Transferred Decon 5. Decontamination Dilute Acid Wipe (Protonation) Seal->Decon Operation Complete Waste 6. Waste Disposal Solid Organic Toxic Waste Decon->Waste Waste Collected

Workflow for the safe handling, transfer, and disposal of 3-(Methoxymethyl)-1,2-oxazol-5-amine.

References

  • NextSDS. "3-(methoxymethyl)-1,2-oxazol-5-amine — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Chemical Safety in the Workplace." Centers for Disease Control and Prevention (CDC).[Link]

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